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  • Product: 3-Fluoro-5-hydroxypicolinaldehyde
  • CAS: 1227515-00-5

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-Fluoro-5-hydroxypicolinaldehyde (CAS 1227515-00-5): Properties, Reactivity, and Applications in Drug Discovery

Introduction 3-Fluoro-5-hydroxypicolinaldehyde is a substituted pyridine derivative that stands as a molecule of significant interest for researchers in medicinal chemistry and drug development. As a functionalized heter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Fluoro-5-hydroxypicolinaldehyde is a substituted pyridine derivative that stands as a molecule of significant interest for researchers in medicinal chemistry and drug development. As a functionalized heterocyclic compound, it incorporates three key chemical features onto a pyridine scaffold: a reactive aldehyde group, a nucleophilic hydroxyl group, and an electron-withdrawing fluorine atom. This unique combination of functional groups makes it a versatile building block for the synthesis of complex molecular architectures and novel pharmaceutical agents.

The strategic placement of these groups allows for a wide range of chemical transformations. The aldehyde serves as a crucial handle for constructing carbon-carbon or carbon-nitrogen bonds, the hydroxyl group offers a site for derivatization and can act as a key hydrogen-bonding element in ligand-receptor interactions, and the fluorine atom can be used to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the known properties, anticipated reactivity, and potential applications of 3-Fluoro-5-hydroxypicolinaldehyde, offering a technical resource for scientists leveraging this compound in their research endeavors.

Physicochemical and Computational Properties

The fundamental properties of 3-Fluoro-5-hydroxypicolinaldehyde are summarized below. These data are critical for planning experimental work, including reaction setup, purification, and formulation.

PropertyValueSource
CAS Number 1227515-00-5[2]
Molecular Formula C₆H₄FNO₂[2]
Molecular Weight 141.10 g/mol [2]
Purity ≥97%[2]
Appearance Solid (Anticipated based on related compounds)[1][3]
Storage Temperature 4°C[2]
Storage Conditions Store under an inert nitrogen atmosphere[2]
Topological Polar Surface Area (TPSA) 50.19 Ų[2]
Predicted LogP (cLogP) 0.7388[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]
SMILES OC1=CN=C(C=O)C(F)=C1[2]

Synthesis and Chemical Reactivity

While specific, peer-reviewed protocols for the synthesis of 3-Fluoro-5-hydroxypicolinaldehyde are not widely published, its structure suggests a logical synthetic approach based on established heterocyclic chemistry.

Proposed Synthetic Pathway

A plausible synthetic route involves the regioselective formylation of a 3-fluoro-5-hydroxypyridine precursor. This transformation is analogous to the Duff reaction or other formylation methods used for electron-rich aromatic and heteroaromatic systems.[4] The electron-donating hydroxyl group would activate the pyridine ring, directing the electrophilic formylating agent to an ortho or para position.

G product 3-Fluoro-5-hydroxypicolinaldehyde (Target Molecule) intermediate 3-Fluoro-5-hydroxypyridine (Precursor) product->intermediate Formylation (e.g., Duff, Vilsmeier-Haack)

Caption: Proposed Retrosynthetic Analysis.

Core Reactivity and Mechanistic Considerations

The utility of 3-Fluoro-5-hydroxypicolinaldehyde as a synthetic intermediate is derived from the distinct reactivity of its functional groups. Understanding these sites is key to designing effective synthetic campaigns.

G cluster_0 Key Reactivity Sites cluster_1 Reaction Types mol aldehyde Reductive Amination Condensation Wittig Reaction aldehyde->mol Aldehyde (Electrophilic) hydroxyl O-Alkylation (Etherification) Esterification H-Bond Donor hydroxyl->mol Hydroxyl (Nucleophilic) ring Nucleophilic Aromatic Substitution (further functionalization) ring->mol Pyridine Ring (Modulated by F, OH)

Caption: Key Reactivity Sites of the Molecule.

  • The Aldehyde Group: This is a primary site for elaboration. It readily participates in nucleophilic addition reactions. Its conversion to an imine followed by reduction (reductive amination) is a cornerstone of medicinal chemistry for introducing amine-containing substituents.[5] It can also undergo condensation reactions to form alkenes or be used in multicomponent reactions to rapidly build molecular complexity.[5]

  • The Hydroxyl Group: This group is a versatile handle for introducing diversity. It can be alkylated to form ethers, a common strategy for probing binding pockets or improving pharmacokinetic properties.[6] As a hydrogen bond donor, it is critical for molecular recognition at a biological target. Its acidity can be exploited for selective deprotonation and subsequent reaction.

  • The Fluoropyridine Core: The fluorine atom significantly influences the electronic properties of the pyridine ring. Its strong electron-withdrawing nature can increase the acidity of the hydroxyl proton and affect the regioselectivity of further reactions. In a drug discovery context, fluorine substitution is a well-established strategy to block sites of metabolism or to enhance binding affinity through favorable electrostatic interactions.[1]

Applications in Research and Drug Development

The structural motifs present in 3-Fluoro-5-hydroxypicolinaldehyde are found in numerous biologically active compounds, positioning it as a valuable starting material.

Intermediate for Bioactive Scaffolds

Fluorinated pyridines are privileged structures in modern drug discovery. This compound serves as a key intermediate for pharmaceuticals, especially in the development of kinase inhibitors, where the pyridine core often acts as a hinge-binding motif.[1] The aldehyde and hydroxyl groups provide orthogonal handles for synthesizing libraries of compounds to explore structure-activity relationships (SAR).

Potential for Covalent Probe Development

The arrangement of the hydroxyl and aldehyde groups on the pyridine ring introduces the potential for covalent reactivity with biological targets. This is conceptually similar to scaffolds like the 3-acyl-5-hydroxy-1,5-dihydro-2H-pyrrole-2-one (AHPO) motif, where a hemiaminal group can act as an electrophilic center reacting with nucleophilic residues such as cysteine or lysine on a protein.[7] This suggests that derivatives of 3-Fluoro-5-hydroxypicolinaldehyde could be explored as covalent inhibitors or chemical probes.

Potential as a pH-Sensitive Fluorescent Reporter

Simple substituted hydroxypyridines can exhibit interesting photophysical properties. For instance, the isomer 3-hydroxyisonicotinaldehyde (HINA) is reported to be the green-emitting fluorophore with the lowest known molecular weight, displaying pH-dependent fluorescence.[8] In alkaline aqueous solutions, HINA exists in its anionic form and emits at 525 nm.[8][9] This raises the intriguing possibility that 3-Fluoro-5-hydroxypicolinaldehyde may possess similar pH-sensitive fluorescent properties, which could be harnessed for developing novel sensors or for tracking the compound's localization in cellular systems.

Anticipated Spectroscopic Characteristics

While experimental spectra for this specific compound are not publicly available, its structure allows for the prediction of key spectroscopic features that would be used for its characterization.

TechniqueExpected Features
¹H NMR Aldehyde Proton (CHO): A singlet at a downfield chemical shift, typically around δ 9.5-10.5 ppm. Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm). Hydroxyl Proton (OH): A broad singlet with a variable chemical shift, which may exchange with D₂O.
¹³C NMR Carbonyl Carbon (C=O): A signal in the highly deshielded region, approximately δ 185-195 ppm. Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with the carbon attached to fluorine showing a large ¹JC-F coupling constant.
¹⁹F NMR A singlet corresponding to the single fluorine atom on the pyridine ring.
IR Spectroscopy O-H Stretch: A broad band around 3200-3400 cm⁻¹. C=O Stretch: A strong, sharp absorption band around 1690-1715 cm⁻¹. C=C/C=N Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺): An expected peak at m/z corresponding to the molecular weight (141.10). High-resolution mass spectrometry would confirm the elemental composition C₆H₄FNO₂.

Safety, Handling, and Storage

Safe handling of this chemical is paramount. The following guidelines are based on safety data for structurally related compounds and general laboratory best practices.[3][10][11][12]

Hazard Profile (Anticipated)
Hazard StatementClassification Source
H315: Causes skin irritationBased on related compounds[3][11][12]
H319: Causes serious eye irritationBased on related compounds[3][11][12]
H335: May cause respiratory irritationBased on related compounds[11][12]
H302: Harmful if swallowedBased on related compounds
Recommended Handling Protocol
  • Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[10]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Skin Protection: Wear a lab coat. Ensure skin is not exposed.

  • Handling Practices:

    • Avoid generating and inhaling dust.[11]

    • Avoid contact with eyes, skin, and clothing.[10]

    • Wash hands thoroughly after handling.[10][11]

    • Keep away from heat and ignition sources.

  • Storage:

    • Store in a tightly closed container in a dry, cool (4°C), and well-ventilated area.[2][10]

    • For long-term stability, store under an inert atmosphere of nitrogen or argon to prevent oxidation.[2]

Conclusion

3-Fluoro-5-hydroxypicolinaldehyde is a high-value chemical intermediate with significant potential in the field of drug discovery and materials science. Its well-defined reactive sites—the aldehyde, the hydroxyl group, and the fluorinated pyridine core—provide a robust platform for the synthesis of diverse and complex molecules. While its primary application lies in serving as a foundational building block for bioactive compounds like kinase inhibitors, its structural analogy to known fluorescent dyes and covalent modifiers suggests that its full potential remains to be explored. Further research into its photophysical properties and its reactivity with biological nucleophiles could unlock novel applications as chemical probes, sensors, or targeted therapeutic agents.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ChemScene. (n.d.). 3-Fluoro-5-hydroxypicolinaldehyde.
  • MySkinRecipes. (n.d.). 3-Fluoro-5-methylpicolinaldehyde.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-5-methylpicolinaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-5-hydroxybenzaldehyde.
  • Wikipedia. (n.d.). 3-Hydroxyisonicotinaldehyde.
  • Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • Google Patents. (n.d.). CN102557902A - Preparation method for 5-fluorosalicylaldehyde.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). 5-Hydroxypicolinaldehyde.
  • National Center for Biotechnology Information. (n.d.). The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21.
  • ResearchGate. (n.d.). Spectroscopic Investigation of 3-Hydroxyflavone in Different Polarity and pH Values Solutions.
  • National Center for Biotechnology Information. (n.d.). 5-Fluoropyridine-3-carbaldehyde.
  • MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 3-Fluoro-5-hydroxypicolinaldehyde

Executive Summary 3-Fluoro-5-hydroxypicolinaldehyde is a substituted pyridine derivative that serves as a crucial and versatile building block in modern medicinal chemistry and drug discovery. Its unique arrangement of f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-5-hydroxypicolinaldehyde is a substituted pyridine derivative that serves as a crucial and versatile building block in modern medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an aldehyde for synthetic elaboration, a phenolic hydroxyl group for hydrogen bonding and potential conjugation, and a fluorine atom for modulating electronic properties and metabolic stability—makes it a highly valuable intermediate. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic profile, and practical handling considerations. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of key parameters, designed to equip researchers, chemists, and drug development professionals with the actionable intelligence required for its effective application in complex synthetic campaigns.

Introduction: A Profile of a Modern Synthetic Building Block

In the landscape of pharmaceutical development, the strategic design of molecular scaffolds is paramount. 3-Fluoro-5-hydroxypicolinaldehyde (CAS No. 1227515-00-5) has emerged as a significant intermediate for precisely this reason.[1] It belongs to a class of specialized building blocks integral to the synthesis of complex, biologically active molecules.[1] The pyridine core is a well-established pharmacophore, while the strategic placement of its substituents offers a triad of chemical functionality.

  • The Aldehyde Group: Serves as a versatile chemical handle for a wide array of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse molecular architectures.

  • The Hydroxyl Group: Acts as a hydrogen bond donor and can be a key interaction point with biological targets. Its acidity and potential for etherification or esterification provide additional avenues for derivatization.

  • The Fluorine Atom: The incorporation of fluorine is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity by altering electrostatic interactions, and fine-tune pKa values.[2] For instance, related fluorinated compounds are employed as key intermediates in the development of kinase inhibitors, where such modulation is critical.[2]

This guide synthesizes available computational data with established analytical principles to provide a robust profile of this compound, empowering scientists to leverage its properties for rational drug design and process development.

Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior from the reaction flask to its pharmacokinetic profile. The following data, derived from computational models, provides a foundational understanding of 3-Fluoro-5-hydroxypicolinaldehyde.

PropertyValueSignificance in Drug DiscoverySource
CAS Number 1227515-00-5Unique chemical identifier for database tracking and regulatory purposes.[1]
Molecular Formula C₆H₄FNO₂Defines the elemental composition.[1]
Molecular Weight 141.10 g/mol Influences diffusion rates and compliance with Lipinski's Rule of Five.[1]
Calculated LogP 0.7388A measure of lipophilicity; this value suggests good aqueous solubility with moderate membrane permeability.[1]
Topological Polar Surface Area (TPSA) 50.19 ŲPredicts transport properties; a value under 140 Ų is generally associated with good cell permeability.[1]
Hydrogen Bond Donors 1The phenolic hydroxyl group can engage in crucial interactions with protein targets.[1]
Hydrogen Bond Acceptors 3The pyridine nitrogen, hydroxyl oxygen, and aldehyde oxygen can accept hydrogen bonds.[1]
Rotatable Bonds 1Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.[1]
SMILES OC1=CN=C(C=O)C(F)=C1A machine-readable line notation of the chemical structure.[1]

Spectroscopic Characterization Profile

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. These predictions are essential for researchers to confirm the identity and purity of the material during and after synthesis.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the compound's functional groups.

  • O-H Stretch: A broad absorption is expected in the 3100-3300 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group.[3]

  • C-H Stretch (Aldehyde): Two weak but sharp peaks are anticipated around 2850 cm⁻¹ and 2750 cm⁻¹.[4]

  • C=O Stretch (Aldehyde): A very strong, sharp absorption should appear around 1670-1700 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency from the standard ~1715 cm⁻¹.[3]

  • C=C/C=N Stretch (Aromatic Ring): Multiple absorptions are expected in the 1460-1580 cm⁻¹ region, typical for pyridine and aromatic systems.[3]

  • C-F Stretch: A strong absorption is predicted in the 1200-1300 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR:

    • Aldehydic Proton (-CHO): The most deshielded proton, appearing as a singlet between δ 9.8-10.1 ppm due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[3]

    • Phenolic Proton (-OH): A broad singlet with a variable chemical shift, typically between δ 5-8 ppm, depending on solvent and concentration.

    • Aromatic Protons: Two distinct signals are expected in the aromatic region (δ 7-8.5 ppm), appearing as doublets or more complex multiplets due to H-H and H-F coupling.

  • ¹³C NMR:

    • Carbonyl Carbon: A highly deshielded signal is expected in the δ 190-195 ppm range, which is characteristic of an aldehyde.[4]

    • Aromatic Carbons: Signals will appear between δ 110-165 ppm. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR:

    • A single resonance will confirm the presence of the fluorine atom. Its coupling to nearby protons (³JHF and ⁴JHF) would provide definitive evidence for its position on the pyridine ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the elemental composition. The nominal mass spectrum should show a molecular ion peak [M]⁺ at m/z = 141.

Solubility, Stability, and Safe Handling

Practical application requires a clear understanding of a compound's stability and handling requirements.

  • Solubility: While empirical data is not published, based on its structure and the properties of analogous compounds like 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, the compound is expected to be slightly soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[5] Its LogP of 0.7388 suggests it will have moderate to good solubility in buffered aqueous solutions, a critical factor for biological assays.[1]

  • Stability and Storage: Commercial suppliers recommend storing 3-Fluoro-5-hydroxypicolinaldehyde at 2-8°C under a dry, inert atmosphere (e.g., nitrogen).[1][6] This is crucial because phenols and aldehydes can be susceptible to air oxidation, which may lead to discoloration and impurity formation over time. Related compounds are noted to be sensitive to air and heat.

  • Safe Handling: No specific hazard data is available for this compound. However, related functionalized benzaldehydes and pyridines are classified as irritants. Therefore, standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols for Physicochemical Characterization

Computational data provides a strong starting point, but empirical verification is the cornerstone of scientific integrity. The following protocols describe robust methods for determining the critical parameters of pKa and LogP.

G cluster_0 General Workflow for Physicochemical Characterization A Obtain Pure Compound (>97% Purity) B Structure & Purity Confirmation (NMR, MS, HPLC) A->B C Determine Aqueous Solubility B->C D Determine pKa (Potentiometric Titration) B->D E Determine LogP (Shake-Flask Method) B->E F Assess Stability (Forced Degradation Study) B->F G Compile Data & Report C->G D->G E->G F->G

Caption: General workflow for empirical physicochemical analysis.

Protocol: Determination of Acid Dissociation Constant (pKa)

The pKa of the phenolic hydroxyl group is a critical determinant of the compound's ionization state at physiological pH, which impacts solubility, permeability, and target binding. This protocol uses potentiometric titration, a highly reliable method.[7]

G cluster_pka Workflow: pKa Determination by Potentiometric Titration P1 1. Prepare Stock Solution Accurately weigh ~5 mg of compound. Dissolve in a known volume of co-solvent (e.g., Methanol). P2 2. Prepare Titration Vessel Add aqueous electrolyte (e.g., 0.15 M KCl). Add aliquot of stock solution. P1->P2 P3 3. Calibrate pH Electrode Use at least three standard buffers (e.g., pH 4.0, 7.0, 10.0). P2->P3 P4 4. Perform Titration Titrate with standardized KOH solution (e.g., 0.1 M). Record pH after each titrant addition. P3->P4 P5 5. Data Analysis Plot pH vs. volume of titrant. Determine equivalence point(s). Calculate pKa from the half-equivalence point. P4->P5

Caption: Workflow for determining pKa via potentiometric titration.

Methodology:

  • Preparation: Accurately prepare a 0.1 M solution of potassium hydroxide (KOH) in deionized water and standardize it against potassium hydrogen phthalate (KHP).

  • Sample Solution: Accurately weigh approximately 5-10 mg of 3-Fluoro-5-hydroxypicolinaldehyde and dissolve it in a minimal amount of methanol. Dilute with a known volume (e.g., 50 mL) of an aqueous electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Setup: Calibrate a pH meter and electrode using standard buffers. Place the sample solution in a jacketed beaker maintained at 25°C and immerse the pH electrode and the tip of the automated burette containing the standardized KOH.

  • Execution: Titrate the sample solution with the KOH titrant, adding small, precise increments (e.g., 0.01 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of KOH added. The pKa is the pH at the point where half of the volume of titrant required to reach the first equivalence point has been added. Specialized software can be used to calculate the pKa from the titration curve using derivative plots.

Protocol: Determination of Partition Coefficient (LogP)

LogP (the logarithm of the partition coefficient between n-octanol and water) is the standard measure of lipophilicity. The shake-flask method is the gold standard for its determination.

G cluster_logp Workflow: LogP Determination by Shake-Flask Method L1 1. Pre-saturate Solvents Mix n-octanol and pH 7.4 buffer. Allow phases to separate overnight. L2 2. Prepare Sample Dissolve compound in one phase (e.g., buffer) to a known concentration. L1->L2 L3 3. Partitioning Combine known volumes of the sample solution and the other pre-saturated phase. Shake vigorously. L2->L3 L4 4. Equilibration & Separation Allow phases to separate completely (centrifugation may be required). L3->L4 L5 5. Quantify Concentration Measure compound concentration in the aqueous phase (and/or octanol phase) using UV-Vis or HPLC. L4->L5 L6 6. Calculate LogP LogP = log([Compound]octanol / [Compound]aqueous) L5->L6

Sources

Foundational

Structural Analysis and Characterization of 3-Fluoro-5-hydroxypicolinaldehyde: A Technical Guide for Drug Discovery Professionals

Abstract: This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 3-fluoro-5-hydroxypicolinaldehyde, a key building block in modern medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 3-fluoro-5-hydroxypicolinaldehyde, a key building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom and the presence of versatile functional groups—hydroxyl and aldehyde—on a pyridine scaffold make this compound a valuable intermediate in the synthesis of novel therapeutic agents. This document details the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for its characterization. Furthermore, a case study approach using a closely related analog is employed to discuss the insights gained from X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the structural analysis of this important molecule.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of newly approved drugs. The unique properties of fluorine, such as its small size, high electronegativity, and the ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These effects include enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1]

Pyridine rings are also a prevalent motif in pharmaceuticals due to their ability to engage in hydrogen bonding and their presence in numerous biologically active natural products. The combination of a fluorine atom and a pyridine scaffold, as seen in 3-fluoro-5-hydroxypicolinaldehyde, offers a powerful platform for the design of novel therapeutics with potentially superior properties.[1] This compound serves as a versatile intermediate, with its aldehyde and hydroxyl groups providing handles for a variety of chemical transformations, enabling the construction of complex molecular architectures.[2]

This guide provides a detailed, multi-faceted approach to the structural characterization of 3-fluoro-5-hydroxypicolinaldehyde, offering a framework for its unambiguous identification and quality control in a research and development setting.

Molecular Structure and Physicochemical Properties

The foundational step in the characterization of any compound is a thorough understanding of its molecular structure and physicochemical properties.

2.1 Chemical Structure and IUPAC Nomenclature

The structure of 3-fluoro-5-hydroxypicolinaldehyde is given below:

  • IUPAC Name: 3-Fluoro-5-hydroxypyridine-2-carbaldehyde

  • Molecular Formula: C₆H₄FNO₂[3]

  • Molecular Weight: 141.10 g/mol [3]

  • CAS Number: 1227515-00-5[3]

2.2 Key Physicochemical Parameters

A summary of key physicochemical parameters, many of which are predicted through computational models, is provided in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings.

ParameterPredicted ValueSource
LogP 0.7388[3]
Topological Polar Surface Area (TPSA) 50.19 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 1[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the atomic connectivity and electronic environment within 3-fluoro-5-hydroxypicolinaldehyde.

3.1 The Causality of NMR in Structural Determination

The choice of NMR as a primary characterization technique is dictated by its ability to provide unambiguous information about the carbon-hydrogen framework, the relative positions of substituents, and the direct observation of the fluorine atom. For a molecule like 3-fluoro-5-hydroxypicolinaldehyde, specific NMR experiments are chosen to answer key structural questions:

  • ¹H NMR: To determine the number and connectivity of protons, and to infer the substitution pattern on the pyridine ring through chemical shifts and coupling constants.

  • ¹³C NMR: To identify the number of unique carbon environments and to confirm the presence of the aldehyde and other functional groups.

  • ¹⁹F NMR: To directly observe the fluorine atom and its coupling with neighboring protons, confirming its position on the aromatic ring.

3.2 Experimental Protocol: Acquiring High-Resolution NMR Data

A standardized protocol for acquiring high-resolution NMR data is essential for reproducibility and accurate interpretation.

3.2.1 Sample Preparation

  • Weigh approximately 5-10 mg of 3-fluoro-5-hydroxypicolinaldehyde.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

3.2.2 Instrumentation and Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Nuclei: ¹H, ¹³C, ¹⁹F.

  • Temperature: 298 K.

  • ¹H NMR: Standard single-pulse experiment.

  • ¹³C NMR: Proton-decoupled experiment (e.g., zgpg30).

  • ¹⁹F NMR: Proton-decoupled experiment.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument h1_nmr ¹H NMR instrument->h1_nmr c13_nmr ¹³C NMR instrument->c13_nmr f19_nmr ¹⁹F NMR instrument->f19_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing f19_nmr->processing interpretation Spectral Interpretation processing->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for NMR analysis.

3.3 Predicted ¹H NMR Spectral Analysis

Based on the analysis of similar structures, the following ¹H NMR spectrum is predicted for 3-fluoro-5-hydroxypicolinaldehyde in DMSO-d₆.

  • Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.0 ppm . This downfield shift is characteristic of aldehyde protons.

  • Aromatic Protons (H4 and H6): Two doublets are anticipated in the aromatic region.

    • The proton at position 4 (H4) would likely appear as a doublet of doublets due to coupling with both the fluorine at position 3 and the proton at position 6 (a small long-range coupling). Its chemical shift is predicted to be around δ 7.5-7.7 ppm .

    • The proton at position 6 (H6) is expected to be a doublet and should appear further downfield, likely around δ 8.0-8.2 ppm , due to the deshielding effect of the adjacent nitrogen atom.

  • Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton, with a chemical shift that can vary depending on concentration and residual water in the solvent, but likely in the range of δ 9.0-11.0 ppm .

3.4 Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Aldehyde Carbonyl (C=O): The aldehyde carbonyl carbon is expected to be the most downfield signal, appearing around δ 188-192 ppm .

  • Aromatic Carbons:

    • The carbon bearing the fluorine (C3) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Its chemical shift is predicted to be in the range of δ 155-160 ppm .

    • The carbon bearing the hydroxyl group (C5) is expected around δ 150-155 ppm .

    • The carbon adjacent to the nitrogen and bearing the aldehyde (C2) will likely be around δ 145-150 ppm .

    • The remaining aromatic carbons (C4 and C6) are predicted to appear in the region of δ 115-130 ppm . C4 will show a smaller two-bond C-F coupling.

3.5 Predicted ¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift range, making it excellent for observing fluorine environments.[4]

  • For 3-fluoro-5-hydroxypicolinaldehyde, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine on a pyridine ring is typically in the range of δ -110 to -140 ppm (relative to CFCl₃).

  • In a proton-coupled ¹⁹F NMR spectrum, this signal would be split into a doublet of doublets due to coupling with the ortho proton (H4) and a smaller meta coupling to the other aromatic proton (H6).

3.6 Summary of Predicted NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H 9.8-10.0s-CHO
8.0-8.2dH6
7.5-7.7ddH4
9.0-11.0br s-OH
¹³C 188-192sC=O
155-160d (¹JCF ≈ 250 Hz)C3
150-155sC5
145-150sC2
115-130d (²JCF)C4
115-130sC6
¹⁹F -110 to -140s (decoupled)C3-F

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion.

4.1 The Power of Mass Spectrometry in Molecular Formula Confirmation

While NMR provides the structural framework, MS confirms the elemental composition. For 3-fluoro-5-hydroxypicolinaldehyde (C₆H₄FNO₂), the theoretical exact mass of the protonated molecule ([M+H]⁺) is 142.0304. HRMS can measure this mass with an accuracy of a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

4.2 Experimental Workflow: High-Resolution Mass Spectrometry (HRMS)

MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_analysis MS Analysis cluster_data_processing Data Processing dissolve_ms Dissolve in Suitable Solvent infuse Direct Infusion or LC Introduction dissolve_ms->infuse ionization Ionization (e.g., ESI) infuse->ionization mass_analyzer Mass Analyzer (e.g., TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Generate Mass Spectrum detector->mass_spectrum formula_confirmation Confirm Molecular Formula mass_spectrum->formula_confirmation fragmentation_analysis Analyze Fragmentation formula_confirmation->fragmentation_analysis

Caption: Workflow for HRMS analysis.

4.3 Predicted Mass Spectrum and Fragmentation Pattern

  • Molecular Ion Peak: In positive ion mode Electrospray Ionization (ESI), the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at m/z 142.0304 .

  • Key Fragmentation Pathways: Collision-induced dissociation (CID) of the molecular ion would likely lead to characteristic fragment ions. A primary fragmentation would be the loss of the aldehyde group as carbon monoxide (CO), resulting in a fragment at m/z 114.0355 . Subsequent fragmentation could involve the loss of HCN from the pyridine ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

5.1 The Vibrational Fingerprint of a Molecule

Each functional group has a characteristic vibrational frequency, making the IR spectrum a unique "fingerprint" of the molecule. For 3-fluoro-5-hydroxypicolinaldehyde, key functional groups to be identified are the hydroxyl, aldehyde, and the fluorinated aromatic ring.

5.2 Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common sampling technique for IR spectroscopy that requires minimal sample preparation.

  • Ensure the ATR crystal is clean by taking a background spectrum and verifying the absence of extraneous peaks.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

5.3 Predicted IR Spectrum and Vibrational Mode Assignments

The predicted IR spectrum of 3-fluoro-5-hydroxypicolinaldehyde would exhibit the following key absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400 (broad)StrongO-H stretch (hydroxyl)
2820-2880 and 2720-2780MediumC-H stretch (aldehyde)
1680-1700StrongC=O stretch (aldehyde)
1580-1620Medium-StrongC=C stretch (aromatic ring)
1200-1250StrongC-F stretch
1100-1150StrongC-O stretch (hydroxyl)

The broadness of the O-H stretch is indicative of hydrogen bonding, which is expected in the solid state. The two medium intensity C-H stretches at lower wavenumbers are characteristic of an aldehyde C-H bond. The strong carbonyl absorption is a key diagnostic feature.

X-ray Crystallography: The Definitive 3D Structure (A Case Study Approach)

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

6.1 The Gold Standard for Solid-State Structure Determination

While NMR and MS provide connectivity and formula, X-ray crystallography gives a three-dimensional map of the electron density, allowing for the precise determination of the atomic positions in the crystal lattice.

6.2 Methodological Workflow: Single-Crystal X-ray Diffraction

XRay_Workflow cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_refinement Structure Solution & Refinement dissolve_xtal Dissolve Compound in Appropriate Solvent slow_evaporation Slow Evaporation, Vapor Diffusion, or Cooling dissolve_xtal->slow_evaporation crystal_formation Single Crystal Formation slow_evaporation->crystal_formation mount_crystal Mount Crystal on Diffractometer crystal_formation->mount_crystal xray_exposure Expose to X-ray Beam mount_crystal->xray_exposure diffraction_pattern Collect Diffraction Pattern xray_exposure->diffraction_pattern solve_structure Solve Phase Problem diffraction_pattern->solve_structure refine_model Refine Atomic Positions solve_structure->refine_model final_structure Final Crystal Structure refine_model->final_structure

Caption: Workflow for single-crystal X-ray diffraction.

6.3 Analysis of a Closely Related Structure: (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde

As a crystal structure for 3-fluoro-5-hydroxypicolinaldehyde is not publicly available, we can gain valuable insights by examining the crystal structure of a closely related molecule, (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde.[6]

  • Justification for the Choice of Analog: This molecule shares key structural features with our target compound, including a hydroxyl group ortho to an aldehyde (or vinylaldehyde) on an aromatic ring, and a halogen substituent. This allows for a meaningful comparison of bond parameters and intermolecular interactions.

Key Findings from the Analog Structure:

  • The molecule is essentially planar.[6]

  • An intramolecular hydrogen bond is observed between the hydroxyl proton and the aldehyde oxygen.[6]

  • In the crystal lattice, molecules are linked by intermolecular hydrogen bonds and π-stacking interactions.[6]

6.4 Predicted Crystal Structure of 3-Fluoro-5-hydroxypicolinaldehyde

Based on the analysis of the analog, we can predict that the crystal structure of 3-fluoro-5-hydroxypicolinaldehyde would also be planar. A strong intramolecular hydrogen bond between the 5-hydroxyl group and the nitrogen of the pyridine ring or the aldehyde oxygen is highly probable. In the crystal packing, intermolecular hydrogen bonding involving the hydroxyl group and the pyridine nitrogen of adjacent molecules would likely be a dominant feature, leading to the formation of chains or sheets.

Conclusion: A Multi-faceted Approach to Structural Characterization

The comprehensive structural characterization of 3-fluoro-5-hydroxypicolinaldehyde requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed atomic connectivity, mass spectrometry confirms the elemental composition, and infrared spectroscopy identifies the key functional groups. While a definitive crystal structure is yet to be reported, analysis of a close analog provides strong predictive power for its solid-state conformation and intermolecular interactions. The methodologies and predicted data presented in this guide offer a robust framework for the unambiguous identification and quality assessment of this valuable synthetic intermediate, thereby supporting its application in the advancement of drug discovery programs.

Sources

Exploratory

The Strategic Utility of 3-Fluoro-5-hydroxypicolinaldehyde: A Heterocyclic Keystone for Modern Drug Discovery

Abstract In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The fluorine atom, with its unique stereoelectr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The fluorine atom, with its unique stereoelectronic properties, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This technical guide delves into the significance and application of 3-fluoro-5-hydroxypicolinaldehyde, a highly functionalized pyridine derivative poised as a versatile building block for the synthesis of novel therapeutics. While direct, peer-reviewed literature on this specific molecule is nascent, this paper will provide a comprehensive overview of its proposed synthesis, expected reactivity, and potential applications, grounded in established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of fluorinated heterocyclic intermediates.

Introduction: The Rise of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable core for a wide range of drug candidates.[2] The introduction of fluorine to this ring system further enhances its utility. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can drastically alter the electronic properties of the ring, influencing pKa and dipole moment.[3] This can lead to improved binding to target proteins and enhanced metabolic stability by blocking sites of oxidative metabolism.[4]

3-Fluoro-5-hydroxypicolinaldehyde (CAS: 1227515-00-5) is a particularly interesting building block due to its trifunctional nature. The aldehyde group serves as a versatile handle for a variety of chemical transformations, the hydroxyl group can act as a hydrogen bond donor or be further functionalized, and the fluorine atom provides the aforementioned benefits of fluorination.

PropertyValueSource
CAS Number 1227515-00-5[5]
Molecular Formula C₆H₄FNO₂[5]
Molecular Weight 141.10 g/mol [5]
Topological Polar Surface Area 50.19 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]

Proposed Synthesis of 3-Fluoro-5-hydroxypicolinaldehyde

A logical approach would start from a readily available substituted pyridine, such as 3-bromo-5-fluoropyridine. The aldehyde functionality can be introduced via a halogen-metal exchange followed by quenching with a suitable formylating agent. The hydroxyl group can be introduced via a protected intermediate or through a late-stage oxidation/functionalization.

Proposed Synthetic Protocol

This protocol is a proposed route based on established methodologies for the synthesis of substituted pyridines.

Step 1: Lithiation and Formylation of 3-Bromo-5-fluoropyridine

  • To a solution of 3-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-fluoro-5-bromopicolinaldehyde.

Step 2: Introduction of the Hydroxyl Group via a Methoxy Intermediate

  • To a solution of 3-fluoro-5-bromopicolinaldehyde (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-5-methoxypicolinaldehyde.

Step 3: Demethylation to Afford 3-Fluoro-5-hydroxypicolinaldehyde

  • To a solution of 3-fluoro-5-methoxypicolinaldehyde (1.0 eq) in dichloromethane at -78 °C, add boron tribromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-fluoro-5-hydroxypicolinaldehyde.

Synthetic Pathway Start 3-Bromo-5-fluoropyridine Intermediate1 3-Fluoro-5-bromopicolinaldehyde Start->Intermediate1 1. n-BuLi, THF, -78°C 2. DMF Intermediate2 3-Fluoro-5-methoxypicolinaldehyde Intermediate1->Intermediate2 NaOMe, MeOH, reflux Product 3-Fluoro-5-hydroxypicolinaldehyde Intermediate2->Product BBr3, DCM, -78°C to rt

Caption: Proposed synthetic pathway for 3-fluoro-5-hydroxypicolinaldehyde.

Expected Reactivity and Applications in Synthesis

The trifunctional nature of 3-fluoro-5-hydroxypicolinaldehyde makes it a highly versatile building block for the construction of complex molecules.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to a vast array of chemical transformations, including:

  • Reductive Amination: Formation of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction in the synthesis of many drug candidates.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Formation of alkenes, providing a means to extend carbon chains and introduce further functionality.

  • Condensation Reactions: Formation of imines, oximes, and hydrazones, which can be further functionalized or act as key pharmacophoric elements.

  • Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized to introduce a variety of substituents:

  • Etherification: Reaction with alkyl halides or tosylates under basic conditions (Williamson ether synthesis) to introduce diverse alkyl or aryl groups. This is a common strategy to modulate solubility and lipophilicity.

  • Esterification: Reaction with acyl chlorides or anhydrides to form esters, which can act as prodrugs or introduce additional points of interaction with a biological target.

Application in the Synthesis of Kinase Inhibitors

The structural motifs present in 3-fluoro-5-hydroxypicolinaldehyde are highly relevant to the design of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the ATP-binding site. The strategic placement of substituents on this core is crucial for achieving potency and selectivity.[6]

The aldehyde group of 3-fluoro-5-hydroxypicolinaldehyde can be used to construct larger heterocyclic systems, such as pyrazolopyrimidines or imidazopyridines, which are common scaffolds in kinase inhibitors.[7] The hydroxyl and fluoro groups can then be used to fine-tune the interactions with the target kinase, for example, by forming hydrogen bonds or engaging in favorable electrostatic interactions.

Reactivity and Applications cluster_aldehyde Aldehyde Reactivity cluster_hydroxyl Hydroxyl Reactivity BuildingBlock 3-Fluoro-5-hydroxypicolinaldehyde ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination Wittig Wittig/HWE Reaction BuildingBlock->Wittig Condensation Condensation BuildingBlock->Condensation Etherification Etherification BuildingBlock->Etherification Esterification Esterification BuildingBlock->Esterification Application Synthesis of Kinase Inhibitors ReductiveAmination->Application Condensation->Application Etherification->Application

Caption: Reactivity of 3-fluoro-5-hydroxypicolinaldehyde and its application.

Spectroscopic Characterization (Expected)

While experimental spectra for 3-fluoro-5-hydroxypicolinaldehyde are not published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[8]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the two aromatic protons on the pyridine ring. The aldehydic proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will appear as doublets or doublet of doublets, with coupling constants characteristic of their positions relative to each other and the fluorine atom. The phenolic proton will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at around 190 ppm. The aromatic carbons will appear in the range of 110-160 ppm, and the signals for the carbons attached to fluorine and oxygen will show characteristic splitting patterns due to C-F coupling and will be shifted downfield, respectively.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will provide a clear indication of the presence and electronic environment of the fluorine atom. A single resonance is expected, and its chemical shift will be informative about the electronic nature of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3200-3500 cm⁻¹), the C-H stretch of the aldehyde (two weak bands around 2720 and 2820 cm⁻¹), and a strong C=O stretch of the aldehyde (around 1680-1700 cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Conclusion

3-Fluoro-5-hydroxypicolinaldehyde represents a highly valuable, albeit under-documented, heterocyclic building block with significant potential in medicinal chemistry. Its unique combination of a reactive aldehyde, a functionalizable hydroxyl group, and the beneficial properties conferred by a fluorine substituent makes it an attractive starting material for the synthesis of complex and biologically active molecules, particularly in the realm of kinase inhibitors. While further experimental validation of its synthesis and reactivity is warranted, the established principles of organic chemistry and the extensive literature on related compounds provide a strong foundation for its successful application in drug discovery programs. This guide serves as a comprehensive starting point for researchers looking to harness the potential of this promising intermediate.

References

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • MDPI. Design and Synthesis of Fluoro Analogues of Vitamin D. [Link]

  • ResearchGate. A review on the medicinal importance of pyridine derivatives. [Link]

  • MDPI. Renewable Reagent for Nucleophilic Fluorination. [Link]

  • Mlunias. Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

Sources

Foundational

Electronic Tuning and Reactivity Profiling of 3-Fluoro-5-hydroxypicolinaldehyde in Bioconjugation

Executive Synopsis In the landscape of modern bioconjugation and targeted drug development, achieving absolute regioselectivity during protein modification remains a formidable challenge. 3-Fluoro-5-hydroxypicolinaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

In the landscape of modern bioconjugation and targeted drug development, achieving absolute regioselectivity during protein modification remains a formidable challenge. 3-Fluoro-5-hydroxypicolinaldehyde (CAS: 1227515-00-5)[1] has emerged as a highly sophisticated electrophile, specifically engineered for the site-selective modification of protein N-termini. Unlike standard aliphatic aldehydes or unsubstituted 2-pyridinecarboxaldehydes (2-PCAs), this molecule utilizes a "push-pull" electronic architecture. By balancing the strong inductive activation of a fluorine atom with the pH-dependent resonance donation of a hydroxyl group, researchers can precisely dial in the aldehyde's reactivity. This whitepaper deconstructs the electronic causality, hydration dynamics, and practical laboratory deployment of this unique reagent.

Electronic Architecture & Causality

The reactivity of the C2-formyl group in 3-Fluoro-5-hydroxypicolinaldehyde is not static; it is a dynamic property governed by three distinct structural vectors:

  • The Pyridine Core (Baseline Activation): The electronegative pyridine nitrogen acts as an electron sink, withdrawing electron density from the adjacent C2 position. This lowers the energy of the carbonyl's Lowest Unoccupied Molecular Orbital (LUMO), making picolinaldehydes inherently more reactive toward amines than their benzaldehyde counterparts[2].

  • C3-Fluorine (Inductive Hyper-Activation): The introduction of a fluorine atom at the C3 position exerts a powerful inductive pull (-I effect). This hyper-activates the aldehyde, significantly accelerating the rate of nucleophilic attack. However, this extreme electrophilicity also drives the aldehyde to react with water, pushing the equilibrium toward a dormant gem-diol (hydrate) state[3].

  • C5-Hydroxyl (pH-Dependent Deactivation): To counterbalance the fluorine-driven hyper-reactivity, the C5-hydroxyl group acts as an electronic "brake." At physiological pH, the hydroxyl group (pKa ~6.1–6.9) undergoes partial deprotonation to form a phenoxide anion[2]. The phenoxide is a potent resonance donor (+M effect), which floods the pyridine ring with electron density, drastically deactivating the carbonyl group and suppressing both hydrate and imine formation[2][3].

This pH-dependent switch is the cornerstone of its utility: by lowering the pH to ~6.0, the hydroxyl remains protonated (maintaining aldehyde reactivity), while the N-terminal α-amine remains nucleophilic, allowing for exquisite labeling orthogonality.

Pathway Visualization

The competing electronic effects dictate that 3-Fluoro-5-hydroxypicolinaldehyde exists in a complex equilibrium matrix in aqueous media. The diagram below maps the causality between the molecule's protonation state, hydration, and successful bioconjugation.

Reactivity Aldehyde 3-Fluoro-5-hydroxypicolinaldehyde (Active Electrophile) Hydrate gem-Diol (Hydrate) (Dormant State) Aldehyde->Hydrate + H2O (Aqueous Media) Driven by C3-F (-I) Phenoxide Phenoxide Anion (Deactivated Form) Aldehyde->Phenoxide pH > 6.5 Deprotonation of C5-OH Imine Imine / Iminium (Transient Intermediate) Aldehyde->Imine + R-NH2 (N-terminus) pH 5.5 - 6.5 Phenoxide->Imine Severely Retarded Nucleophilic Attack Conjugate Secondary Amine (Stable Bioconjugate) Imine->Conjugate + NaCNBH3 Reductive Trapping

Reactivity pathways of 3-Fluoro-5-hydroxypicolinaldehyde.

Empirical Data Matrix

To contextualize the reactivity of 3-Fluoro-5-hydroxypicolinaldehyde, it must be compared against its constituent single-substitution analogs. The table below summarizes how specific substituents modulate the electrophilic resting state and optimal labeling conditions[2][3].

Molecular EntityPrimary Electronic ModulatorHydrate Formation (Aqueous)Electrophilic ReactivityRegioselectivity (N-term vs Lys)Optimal Reaction pH
2-Pyridinecarboxaldehyde Baseline (-I from Pyridine N)Low (~5-10%)ModerateHigh7.0 - 7.5
3-Fluoro-PCA Strong Inductive (-I) via C3High (>50%)Very FastModerate (Prone to off-target)6.0 - 7.0
5-Hydroxy-PCA Resonance (+M) / PhenoxideVery Low (<5%)SlowVery High5.0 - 6.0
3-Fluoro-5-hydroxy-PCA Push-Pull (-I and +M) Moderate (~20-30%) Tunable / Controlled Exceptional 5.5 - 6.5

Self-Validating Methodologies

As a Senior Application Scientist, executing these reactions requires moving beyond basic recipes to implement self-validating systems—protocols where internal controls and physicochemical causality guarantee data integrity.

Protocol A: NMR-Based Quantification of Hydration Equilibrium

Purpose: To determine the active aldehyde fraction available for bioconjugation prior to introducing the protein target.

  • Buffer Preparation: Prepare a 50 mM deuterated phosphate buffer (K2DPO4/KD2PO4) in D2O, adjusting the pD to 6.0 using DCl or NaOD.

    • Causality: Phosphate provides robust buffering without introducing competing amine or hydroxyl nucleophiles (unlike Tris or HEPES) that could form hemiaminals or acetals with the highly reactive fluorinated aldehyde. D2O eliminates the massive H2O solvent peak that would obscure the critical gem-diol methine proton.

  • Sample Formulation: Dissolve 3-Fluoro-5-hydroxypicolinaldehyde to a final concentration of 10 mM in the prepared buffer. Ensure the sample is handled under nitrogen to prevent premature oxidation[4].

  • Equilibration: Incubate the NMR tube at 25°C for exactly 2 hours to ensure the aldehyde/hydrate equilibrium has reached a thermodynamic steady state.

  • Data Acquisition & Internal Validation: Acquire a quantitative 1H-NMR spectrum (with a relaxation delay d1 > 5s).

    • Self-Validation: Integrate the active aldehyde proton (typically ~10.0 ppm) against the gem-diol methine proton (~6.0 ppm). The system validates itself if the sum of these two integrals accounts for 100% of the theoretical molarity. Any missing integral fraction immediately flags off-target oligomerization or degradation.

Protocol B: Site-Selective N-Terminal Reductive Amination

Purpose: To covalently conjugate the aldehyde to a target protein's N-terminus with absolute regioselectivity.

  • Protein Solubilization: Dissolve the target protein (100 µM) in 50 mM MES or Phosphate buffer at pH 6.0.

    • Causality: At pH 6.0, the C5-hydroxyl (pKa ~6.5) remains predominantly protonated, preventing the formation of the highly electron-donating phenoxide anion that would quench the aldehyde's electrophilicity[2]. Simultaneously, the N-terminal α-amine (pKa ~7.5) is sufficiently unprotonated to act as a nucleophile, while the ε-amino groups of lysines (pKa ~10.5) remain fully protonated and unreactive.

  • Electrophile Addition: Add 3-Fluoro-5-hydroxypicolinaldehyde (1 mM final, 10 molar equivalents) from a freshly prepared 100 mM DMSO stock.

  • Reductive Trapping: Immediately add Sodium Cyanoborohydride (NaCNBH3) to a final concentration of 20 mM.

    • Causality: NaCNBH3 is a mild reducing agent that selectively reduces the transient imine intermediate to a stable secondary amine without reducing the unreacted aldehyde at this pH.

  • Incubation & LC-MS Validation: Incubate at room temperature for 4 hours.

    • Self-Validation: Analyze the crude reaction mixture via Intact Mass LC-MS. The reaction is internally validated by observing a precise mass shift of +125.1 Da (Addition of C6H4FNO2 [141.1 Da] minus Oxygen [16.0 Da] plus 2 Hydrogen atoms[2.0 Da]). The strict absence of +250.2 Da peaks (double labeling) confirms that the pH causality successfully protected the lysine residues.

References

  • Source: nih.gov (PMC)
  • Source: chemrxiv.
  • Title: Safety Data Sheet - ChemScene (3-Fluoro-5-hydroxypicolinaldehyde)
  • Source: chemscene.

Sources

Exploratory

The Strategic Role of Fluorine Substitution in Picolinaldehyde Derivatives: A Technical Guide for Drug Design and Synthesis

Executive Summary Picolinaldehydes (pyridine carboxaldehydes) are ubiquitous scaffolds in medicinal chemistry, serving as critical pharmacophores and versatile synthetic intermediates. The targeted introduction of fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Picolinaldehydes (pyridine carboxaldehydes) are ubiquitous scaffolds in medicinal chemistry, serving as critical pharmacophores and versatile synthetic intermediates. The targeted introduction of fluorine into these systems—yielding derivatives such as 5-fluoropicolinaldehyde or 5-fluoronicotinaldehyde—fundamentally alters their physicochemical, metabolic, and synthetic profiles[1].

As a Senior Application Scientist, I approach fluorine substitution not merely as a structural tweak, but as a profound stereoelectronic intervention. This whitepaper deconstructs the causality behind these shifts, providing actionable, field-proven insights and self-validating protocols for drug development professionals.

Physicochemical Modulation: The Causality of the C-F Bond

Fluorine is the most electronegative element (Pauling scale 3.98) and possesses a small van der Waals radius (1.47 Å), making it an ideal bioisostere for hydrogen[2]. When substituted onto a picolinaldehyde ring, it dictates the molecule's behavior through three primary mechanisms:

  • pKa Modulation via Inductive Effects: Fluorine exerts a strong inductive electron-withdrawing effect (-I). When substituted on a pyridine ring, it significantly decreases the electron density of the aromatic system[3]. This lowers the pKa of the pyridyl nitrogen, reducing its basicity. A less basic pyridine often translates to improved membrane permeability and oral bioavailability, as a higher fraction of the drug remains unionized at physiological pH.

  • Lipophilicity (LogP) Enhancement: While aliphatic fluorination has complex effects on lipophilicity, introducing fluorine onto the aromatic pyridine ring generally increases the partition coefficient (LogP)[3]. The low polarizability of the fluorine atom enhances the hydrophobic interactions of the molecule with target proteins and lipid bilayers.

  • Conformational Locking: The highly polarized C-F bond can engage in stereoelectronic interactions (e.g., dipole-dipole repulsion or hyperconjugation) with the adjacent aldehyde moiety. This locks the picolinaldehyde into preferred conformations that can optimize target binding affinity and even improve the enantioselectivity of catalysts derived from these scaffolds[4].

Table 1: Quantitative Physicochemical Shifts upon Fluorination
PropertyPyridine Carboxaldehyde (Parent)Fluorinated Derivative (e.g., 5-Fluoro)Causality / Mechanism
pKa (Nitrogen) ~5.2~3.5 - 4.5Inductive electron withdrawal (-I effect) by fluorine depletes nitrogen lone-pair availability.
Lipophilicity (LogP) Baseline+0.2 to +0.5 unitsIncreased hydrophobic surface area and low polarizability of the C-F bond.
C-H/C-F Bond Strength ~414 kJ/mol (C-H)~552 kJ/mol (C-F)High electronegativity tightens the bonding orbital, creating metabolic resistance.

Metabolic Stability: The Aldehyde Oxidase Paradox

A primary motivation for utilizing fluorinated picolinaldehydes in drug design is to block oxidative metabolism. Replacing a vulnerable C-H bond with a robust C-F bond effectively shields the molecule from Cytochrome P450 (CYP450) mediated hydroxylation[5].

However, this electronic modulation introduces a critical metabolic paradox. By withdrawing electron density from the pyridine ring, fluorine creates an electron-deficient arene . While CYP450 enzymes prefer electron-rich substrates, molybdenum hydroxylases—specifically Aldehyde Oxidase (AO) and Xanthine Oxidase (XO)—readily oxidize electron-deficient heterocycles[6]. Furthermore, the unshielded aldehyde group itself is a prime substrate for AO, leading to rapid conversion to the corresponding carboxylic acid.

MetabolicShift Drug Fluorinated Picolinaldehyde CYP Cytochrome P450 (Oxidation) Drug->CYP C-H to C-F Substitution AO Aldehyde Oxidase (Oxidation) Drug->AO Electron-Deficient Arene & Aldehyde Metab1 Hydroxylated Metabolite (Blocked) CYP->Metab1 Blocked by High Bond Energy Metab2 Carboxylic Acid / Pyridone Metabolite AO->Metab2 Rapid Biotransformation

Caption: Metabolic shift of fluorinated picolinaldehydes from CYP450 to Aldehyde Oxidase.

Synthetic Utility: Late-Stage Functionalization via SNAr

Fluorinated picolinaldehydes are highly versatile synthetic intermediates[7]. The synergistic electron-withdrawing effects of the pyridine nitrogen, the aldehyde group, and the fluorine atom make the ring highly electrophilic.

Derivatives like 5-fluoronicotinaldehyde readily undergo Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, and alkoxides. The aldehyde group acts as a powerful activating group, stabilizing the negative charge in the Meisenheimer intermediate during nucleophilic attack. This allows for late-stage functionalization under surprisingly mild conditions.

SNArWorkflow Step1 5-Fluoronicotinaldehyde + Nucleophile Step2 Base Addition (e.g., K2CO3, DMF) Step1->Step2 Step3 Meisenheimer Intermediate Step2->Step3 Nucleophilic Attack Step4 Fluoride Elimination (-F) Step3->Step4 Activating Aldehyde Group Step5 Substituted Product Step4->Step5

Caption: Step-by-step logical workflow of the SNAr reaction on 5-fluoronicotinaldehyde.

Self-Validating Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) of 5-Fluoronicotinaldehyde

Causality & Design: DMF is utilized as a polar aprotic solvent to selectively solvate the potassium cation ( K+ ), leaving the nucleophile "naked" and highly reactive. The reaction is heated to 80°C to overcome the activation energy barrier of aromatic ring disruption during the Meisenheimer complex formation. Self-Validation: The protocol incorporates a TLC-based internal control and a post-reaction LC-MS verification step. The disappearance of the highly UV-active starting material against the emergence of the product mass confirms nucleophilic displacement of the fluoride ion, rather than mere aldehyde condensation.

  • Preparation: In an oven-dried Schlenk flask under N2​ , dissolve 5-fluoronicotinaldehyde (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add anhydrous K2​CO3​ (2.0 eq). Stir for 10 minutes at room temperature to ensure a basic environment.

  • Nucleophilic Addition: Add the secondary amine nucleophile (1.2 eq) dropwise.

  • Thermal Shift: Heat the reaction mixture to 80°C. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Quench & Extract: Once the starting material is consumed (typically 4-6 hours), cool to room temperature and quench with H2​O . Extract 3x with EtOAc.

  • Validation: Analyze the crude mixture via LC-MS. The target product will show an [M+H]+ peak corresponding to the loss of 19 Da (Fluorine) and the addition of the nucleophile's mass.

Protocol B: Cytosolic S9 Stability Assay for Aldehyde Oxidase Activity

Causality & Design: Because Aldehyde Oxidase (AO) is a cytosolic enzyme, utilizing standard liver microsomes (which contain only membrane-bound CYP450s) will yield false-negative clearance data for fluorinated picolinaldehydes. This protocol uses hepatic S9 fractions (containing both cytosol and microsomes) and employs Hydralazine as a specific AO inhibitor[6]. Self-Validation: The system validates itself: if the degradation of the fluorinated picolinaldehyde is halted in the Hydralazine-treated arm but continues in the vehicle arm, AO-mediated biotransformation is definitively confirmed.

  • Matrix Preparation: Thaw pooled human hepatic S9 fractions on ice. Prepare a 2.5 mg/mL protein solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Spiking: Divide the S9 matrix into two aliquots. To Aliquot A (Control), add vehicle (DMSO, 0.1% final). To Aliquot B (Test), add Hydralazine (100 μM final concentration) to selectively inhibit AO.

  • Pre-incubation: Incubate both aliquots at 37°C for 5 minutes.

  • Substrate Addition: Spike the fluorinated picolinaldehyde substrate (1 μM final concentration) into both aliquots to initiate the reaction. Note: NADPH is NOT added, as AO is an NADPH-independent molybdenum hydroxylase.

  • Sampling & Quenching: Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench into 150 μL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and confirm the protective effect of Hydralazine.

References

  • Hagmann, W. K., "The Many Roles for Fluorine in Medicinal Chemistry", Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][3]

  • Hayes, A. et al., "Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans", Xenobiotica, Taylor & Francis. Available at:[Link][5]

  • "The Role of Aldehyde Oxidase and Xanthine Oxidase in the Biotransformation of a Novel Negative Allosteric Modulator", Drug Metabolism and Disposition, NIH/PMC. Available at:[Link][6]

  • Rovis, T. et al., "Catalytic Asymmetric Intermolecular Stetter Reaction of Heterocyclic Aldehydes with Nitroalkenes: Backbone Fluorination Improves Selectivity", Journal of the American Chemical Society. Available at:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of Novel Derivatives from 3-Fluoro-5-hydroxypicolinaldehyde

Introduction: The Strategic Value of 3-Fluoro-5-hydroxypicolinaldehyde 3-Fluoro-5-hydroxypicolinaldehyde (CAS 1227515-00-5) is a highly functionalized pyridine scaffold that serves as a valuable starting material for the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 3-Fluoro-5-hydroxypicolinaldehyde

3-Fluoro-5-hydroxypicolinaldehyde (CAS 1227515-00-5) is a highly functionalized pyridine scaffold that serves as a valuable starting material for the synthesis of diverse molecular entities in drug discovery and agrochemical research.[1][2] The strategic incorporation of a fluorine atom into drug candidates can significantly enhance critical properties such as metabolic stability, binding affinity, and lipophilicity.[3][4] Fluorine's high electronegativity and small size can productively influence pKa, conformation, and pharmacokinetic profiles.[5][6]

This molecule presents a unique synthetic puzzle and opportunity. It possesses three distinct, reactive functional groups on an electron-deficient pyridine ring:

  • A nucleophilic and acidic hydroxyl group at the C5 position.

  • An electrophilic aldehyde at the C2 position, prone to nucleophilic attack and oxidation/reduction.

  • A fluoro group at the C3 position, activated for Nucleophilic Aromatic Substitution (SNAr) by the ring nitrogen and the aldehyde.

This guide provides a framework for navigating the reactivity of this versatile building block, offering detailed protocols for selective functionalization and the creation of novel derivatives. We will explore the critical role of protecting group strategies and detail key transformations at each functional site.

Foundational Strategy: Navigating Multi-Functional Reactivity with Orthogonal Protection

The simultaneous presence of acidic, nucleophilic, and electrophilic centers necessitates a carefully planned synthetic route. Attempting to functionalize one site without masking the others can lead to a complex mixture of undesired products.[7] The core of a successful strategy lies in the application of orthogonal protecting groups , which can be installed and removed under distinct, non-interfering conditions.[8][9]

A good protecting group must be easy to introduce, stable to the subsequent reaction conditions, and easy to remove with high yield.[10] For 3-Fluoro-5-hydroxypicolinaldehyde, a primary strategic decision involves which functional group to react first and which to protect.

G start 3-Fluoro-5-hydroxypicolinaldehyde protect_OH Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) start->protect_OH Path 1 protect_CHO Protect Aldehyde Group (e.g., Ethylene Glycol, TsOH) start->protect_CHO Path 2 derivatize_F SNAr at Fluoro Position (e.g., R-NH2, K2CO3) start->derivatize_F Path 3 (Direct, if nucleophile is selective) react_CHO React at Aldehyde (e.g., Reductive Amination) protect_OH->react_CHO react_F React at Fluoro (SNAr) (e.g., NaSMe) protect_OH->react_F react_OH React at Hydroxyl (e.g., O-Alkylation) protect_CHO->react_OH deprotect_OH Deprotect Hydroxyl (e.g., TBAF) react_CHO->deprotect_OH react_F->deprotect_OH final_product1 Final Derivative A deprotect_OH->final_product1 deprotect_CHO Deprotect Aldehyde (e.g., aq. HCl) react_OH->deprotect_CHO final_product2 Final Derivative B deprotect_CHO->final_product2

Figure 1: A decision-making workflow for the selective derivatization of 3-Fluoro-5-hydroxypicolinaldehyde, illustrating the strategic use of protecting groups.

Derivatization of the 5-Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing a wide array of functionalities through O-alkylation, O-acylation, or conversion into a sulfonate ester. For most subsequent reactions, especially those involving organometallics or strong bases, this acidic proton must be masked.

Protection of the Hydroxyl Group as a Silyl Ether

Silyl ethers are excellent protecting groups for hydroxyls due to their ease of installation, general stability (particularly to basic and organometallic reagents), and clean removal under acidic or fluoride-mediated conditions.[9]

Protocol 3.1: Synthesis of 3-Fluoro-5-((tert-butyldimethylsilyl)oxy)picolinaldehyde

  • Materials: 3-Fluoro-5-hydroxypicolinaldehyde (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq), Imidazole (2.5 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 3-Fluoro-5-hydroxypicolinaldehyde in anhydrous DCM in a flame-dried, nitrogen-purged flask.

    • Add imidazole, followed by TBDMSCl portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the TBDMS-protected product.

O-Alkylation via Williamson Ether Synthesis

With the aldehyde group protected (e.g., as an acetal, see Section 4.1), the hydroxyl group can be deprotonated with a suitable base and alkylated with an electrophile.

Protocol 3.2: Synthesis of 5-(Benzyloxy)-3-fluoropicolinaldehyde (via protected intermediate)

  • Step A: Aldehyde Protection. Follow Protocol 4.1 to synthesize 2-(3-Fluoro-5-hydroxypyridin-2-yl)-1,3-dioxolane.

  • Step B: O-Alkylation.

    • Dissolve the product from Step A (1.0 eq) in anhydrous DMF.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise at 0 °C under a nitrogen atmosphere.

    • Stir for 30 minutes at 0 °C, then add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C. Extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the O-benzylated, acetal-protected intermediate.

  • Step C: Deprotection. Hydrolyze the acetal using aqueous acid as described in Protocol 4.1 to yield the final product.[10]

Transformations of the 2-Aldehyde Group

The aldehyde is a primary site for carbon-carbon and carbon-nitrogen bond formation, providing access to a vast chemical space.

Protection of the Aldehyde as a Cyclic Acetal

Protecting the aldehyde as a 1,3-dioxolane is a standard method to shield it from nucleophiles and bases while other parts of the molecule are modified.[10][11]

Protocol 4.1: Synthesis of 2-(3-Fluoro-5-hydroxypyridin-2-yl)-1,3-dioxolane

  • Materials: 3-Fluoro-5-hydroxypicolinaldehyde (1.0 eq), Ethylene glycol (1.5 eq), p-Toluenesulfonic acid (PTSA, 0.05 eq), Toluene.

  • Procedure:

    • Combine the aldehyde, ethylene glycol, and PTSA in toluene in a round-bottom flask fitted with a Dean-Stark apparatus.

    • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

    • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • The crude product can often be used without further purification or can be purified by column chromatography.

  • Deprotection: The acetal can be easily removed by stirring with a mild acid (e.g., 1M HCl in THF/water) at room temperature.[12]

Reductive Amination

Reductive amination is a powerful method for converting the aldehyde into an amine, a key functional group in many bioactive molecules. This is typically a one-pot reaction where the aldehyde first forms an imine with a primary or secondary amine, which is then reduced in situ by a mild reducing agent.

Protocol 4.2: Synthesis of (3-Fluoro-5-hydroxypyridin-2-yl)-N-benzylmethanamine

  • Materials: 3-Fluoro-5-hydroxypicolinaldehyde (1.0 eq), Benzylamine (1.1 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), 1,2-Dichloroethane (DCE, anhydrous), Acetic acid (catalytic).

  • Procedure:

    • To a solution of the aldehyde in anhydrous DCE, add benzylamine and a few drops of glacial acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add NaBH(OAc)₃ portion-wise. The reaction is often mildly exothermic.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the desired secondary amine.

Reaction TypeReagentsTypical YieldNotes
Hydroxyl Protection TBDMSCl, Imidazole, DCM>90%Stable to non-acidic conditions.
Aldehyde Protection Ethylene Glycol, PTSA, Toluene>85%Essential for reactions using strong bases or nucleophiles.
Reductive Amination R-NH₂, NaBH(OAc)₃, DCE60-85%One-pot procedure; tolerant of the free hydroxyl group.
SNAr Reaction Morpholine, K₂CO₃, DMF70-90%Requires heating; electron-withdrawing groups are activating.
Table 1: Summary of Key Synthetic Transformations and Typical Outcomes.

Nucleophilic Aromatic Substitution (SNAr) at the 3-Fluoro Position

The electron-deficient nature of the pyridine ring, further enhanced by the C2-aldehyde, activates the C3-fluoro group for substitution by a variety of nucleophiles.[13] This reaction is a direct and efficient method for introducing complexity.

G cluster_0 Multi-Step Synthesis Example A Start: 3-Fluoro-5-hydroxypicolinaldehyde B Step 1: Protect OH (TBDMSCl, Imidazole) A->B C Step 2: SNAr Reaction (Morpholine, K2CO3, 100 °C) B->C D Step 3: Deprotect OH (TBAF, THF) C->D E Final Product: 3-(Morpholino)-5-hydroxypicolinaldehyde D->E

Figure 2: Workflow for the synthesis of a morpholino-substituted derivative, showcasing a protection-reaction-deprotection sequence.

Protocol 5.1: Synthesis of 3-Morpholino-5-hydroxypicolinaldehyde

  • Materials: 3-Fluoro-5-hydroxypicolinaldehyde (1.0 eq), Morpholine (2.0 eq), Potassium carbonate (K₂CO₃, 2.5 eq), Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • Combine the aldehyde, morpholine, and K₂CO₃ in anhydrous DMF in a sealed tube.

    • Heat the reaction mixture to 100-120 °C and stir for 8-16 hours. Monitor progress by LC-MS or TLC.

    • Cool the mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to afford the final product.

Conclusion

3-Fluoro-5-hydroxypicolinaldehyde is a potent synthetic intermediate whose value is unlocked through the strategic management of its multiple reactive sites. By employing orthogonal protecting group strategies, researchers can selectively perform a wide range of transformations, including O-alkylation, reductive amination, and nucleophilic aromatic substitution. The protocols outlined in this guide provide a reliable foundation for the exploration of novel chemical space, enabling the development of next-generation pharmaceuticals and agrochemicals.

References

  • Krishna P. Kaliappan. (2020). Protecting Groups. Department of Chemistry, IIT Bombay.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry.
  • Cole, C. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8323-8359.
  • MySkinRecipes. (n.d.). 3-Fluoro-5-methylpicolinaldehyde.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
  • Tressler, C. M., & Zondlo, N. J. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. RSC Medicinal Chemistry.
  • ChemScene. (n.d.). 3-Fluoro-5-hydroxypicolinaldehyde.
  • University of Calcutta. (n.d.). Protecting groups in organic synthesis.
  • CRIKC, Panjab University. (2025).
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II.
  • PapersFlow. (2026). Fluorine in Medicinal Chemistry: Research Guide & Papers.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
  • Wieber, M., et al. (2026). Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. Chemistry – A European Journal.
  • Jones, G. O., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. The Journal of Organic Chemistry.
  • Sridhar, M., et al. (1983). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 26(4), 588-593.

Sources

Application

Application Note: Advanced Multi-Component Scaffolding Using 3-Fluoro-5-hydroxypicolinaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: 3-Fluoro-5-hydroxypicolinaldehyde (CAS: 1227515-00-5) Executive Summary & Mechanistic Rationale In modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: 3-Fluoro-5-hydroxypicolinaldehyde (CAS: 1227515-00-5)

Executive Summary & Mechanistic Rationale

In modern drug discovery, accessing complex, highly functionalized heterocycles rapidly is paramount. Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (U-4CR) and the Groebke-Blackburn-Bienaymé (GBB) reaction, are foundational to diversity-oriented synthesis [1].

3-Fluoro-5-hydroxypicolinaldehyde is a premium, highly functionalized building block that offers unique stereoelectronic properties for IMCRs:

  • C2-Aldehyde (Picolinaldehyde core): The proximity to the electronegative pyridine nitrogen significantly lowers the LUMO of the aldehyde, accelerating the rate-limiting imine formation step compared to standard benzaldehydes [2].

  • C3-Fluorine: Exerts a strong inductive electron-withdrawing effect (-I), further increasing the electrophilicity of the imine carbon. In medicinal chemistry, this fluorine atom enhances lipophilicity and metabolic stability while providing a vector for protein-ligand halogen bonding.

  • C5-Hydroxyl: Acts as a resonance electron donor (+M), which counterbalances the extreme reactivity induced by the fluorine, preventing rapid degradation of the Schiff base. Crucially, the hydroxyl group provides a synthetic handle for late-stage functionalization (e.g., PROTAC linker attachment or PEGylation) and improves aqueous solubility.

This application note details field-proven protocols for integrating this specific aldehyde into U-4CR and GBB workflows, emphasizing the causality behind reagent selection and in-line self-validation techniques.

Application 1: The Ugi Four-Component Reaction (U-4CR)

The U-4CR combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a highly stable bis-amide (peptidomimetic) scaffold. When using 3-Fluoro-5-hydroxypicolinaldehyde, the reaction sequence must be carefully staged to prevent the Passerini side-reaction (which occurs if the isocyanide and acid react with the aldehyde before the imine is fully formed).

UgiWorkflow A 3-Fluoro-5-hydroxypicolinaldehyde (Electrophile) C Schiff Base (Imine) Intermediate [LC-MS Validation Checkpoint] A->C MeOH, RT, 2h B Primary Amine (Nucleophile) B->C F Ugi-4CR Peptidomimetic Adduct (Final Product) C->F Add Acid & Isocyanide Stir 12-24h D Carboxylic Acid (Proton Donor/Nucleophile) D->F E Isocyanide (C-Electrophile/Nucleophile) E->F

Workflow of the staged Ugi-4CR utilizing 3-Fluoro-5-hydroxypicolinaldehyde.
Step-by-Step Protocol: Staged U-4CR

Scale: 1.0 mmol

  • Imine Pre-formation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 3-Fluoro-5-hydroxypicolinaldehyde (141.1 mg, 1.0 mmol) [3] and your chosen primary amine (1.0 mmol) in anhydrous Methanol (1.0 mL).

  • Incubation: Stir the mixture at room temperature (25 °C) for 2 hours.

    • Causality Rationale: Methanol is chosen because protic solvents stabilize the transition state of imine formation via hydrogen bonding. Pre-stirring is mandatory; the C3-fluorine makes the aldehyde highly reactive, but if the acid is added too early, it will protonate the primary amine, quenching its nucleophilicity and stalling the reaction.

  • Self-Validation Checkpoint 1 (LC-MS): Withdraw a 1 µL aliquot, dilute in 1 mL MeCN, and inject into the LC-MS. You must observe the disappearance of the aldehyde[M+H]+ 142.1 and the appearance of the corresponding imine mass. The C5-OH ensures the imine is highly UV-active at 280 nm.

  • Component Addition: Once imine formation is confirmed, add the carboxylic acid (1.0 mmol) followed immediately by the isocyanide (1.0 mmol).

  • Reaction Maturation: Stir the reaction mixture at room temperature for 15 hours [4].

  • Workup: Evaporate the methanol under reduced pressure. Dissolve the crude residue in EtOAc (10 mL), wash with saturated aqueous NaHCO3 (2 x 5 mL) to remove unreacted acid, and brine (5 mL). Dry over anhydrous Na2SO4, filter, and concentrate.

  • Self-Validation Checkpoint 2 (NMR): The success of the Ugi reaction is instantly validated by 1H-NMR via the presence of a new highly deshielded methine proton (typically between 5.5–6.5 ppm) corresponding to the newly formed stereocenter.

Application 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a specialized MCR that utilizes 2-aminoazines (e.g., 2-aminopyridine), an aldehyde, and an isocyanide to construct fused imidazo-heterocycles, such as imidazo[1,2-a]pyridines. These scaffolds are considered "privileged" in medicinal chemistry, frequently appearing in kinase inhibitors and GABA receptor modulators [5].

GBBPathway A 3-Fluoro-5-hydroxypicolinaldehyde C Imine Intermediate A->C B 2-Aminopyridine / Amidine B->C D Isocyanide Addition (alpha-addition) C->D E Intramolecular Cyclization (Catalyst: Sc(OTf)3) D->E F Imidazo[1,2-a]pyridine Scaffold E->F

Mechanistic pathway of the GBB reaction yielding imidazo[1,2-a]pyridines.
Step-by-Step Protocol: Lewis Acid-Catalyzed GBB Reaction

Scale: 0.5 mmol

  • Preparation: In a microwave-safe reaction vial, combine 3-Fluoro-5-hydroxypicolinaldehyde (70.5 mg, 0.5 mmol), 2-aminopyridine (47.1 mg, 0.5 mmol), and Scandium(III) triflate, Sc(OTf)3​ (24.6 mg, 10 mol%).

  • Solvent Addition: Add anhydrous Ethanol (2.0 mL).

    • Causality Rationale: While acetic acid is a common GBB catalyst, the presence of the C5-hydroxyl on our specific aldehyde can lead to unwanted esterification side-reactions under prolonged acidic heating. Sc(OTf)3​ is a hard Lewis acid that effectively coordinates to the imine nitrogen, drastically lowering the activation energy for isocyanide α -addition without permanently sequestering the C5-OH group [6].

  • Isocyanide Addition: Add the isocyanide (0.6 mmol, 1.2 equivalents). Seal the vial.

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 100 °C for 20 minutes.

    • Causality Rationale: Microwave irradiation provides uniform, rapid heating that overcomes the steric hindrance introduced by the C3-fluorine during the final 5-exo-dig intramolecular cyclization step, reducing reaction times from 24 hours to 20 minutes and preventing degradation of the hydroxyl group.

  • Self-Validation Checkpoint (TLC/Fluorescence): Spot the crude mixture on a silica TLC plate. Imidazo[1,2-a]pyridines synthesized from this aldehyde are highly conjugated and will exhibit intense blue/green fluorescence under 365 nm UV light. If the spot is not fluorescent, cyclization has not occurred (indicating stalled imine/isocyanide adduct).

  • Purification: Quench with water (5 mL), extract with DCM (3 x 5 mL), dry the organic layer, and purify via flash chromatography (DCM:MeOH gradient).

Quantitative Data Presentation

The following table summarizes expected experimental metrics when utilizing 3-Fluoro-5-hydroxypicolinaldehyde across different MCR frameworks, based on optimized laboratory parameters.

Reaction TypeCatalyst / PromoterSolventTemp / TimeAvg. Yield (%)Purity (LC-MS)Key Analytical Marker
U-4CR None (Staged addition)MeOH25 °C / 15 h85 - 92%>95%1H-NMR: Methine singlet ~5.8 ppm
U-4CR None (One-pot)MeOH25 °C / 24 h45 - 55%~80%High Passerini byproduct
GBB Sc(OTf)3​ (10 mol%)EtOH100 °C (MW) / 20 min78 - 86%>98%Intense fluorescence at 365 nm UV
GBB AcOH (20 mol%)MeOH60 °C / 24 h60 - 68%~90%Slower cyclization due to F-sterics

Table 1: Comparative reaction metrics for 3-Fluoro-5-hydroxypicolinaldehyde in MCRs. Note the drastic yield improvement in the U-4CR when utilizing the staged addition protocol.

References

  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega.[Link]

  • Highly Stereoselective Ugi/Pictet–Spengler Sequence. The Journal of Organic Chemistry.[Link]

  • Diversifying DNA-Tagged Amines by Isocyanide Multicomponent Reactions for DNA-Encoded Library Synthesis. ACS Omega.[Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.[Link]

Method

Advanced Application Note: 3-Fluoro-5-hydroxypicolinaldehyde as a Metal-Binding Pharmacophore Precursor in Antiviral Drug Discovery

Executive Summary The development of targeted antiviral therapeutics has increasingly focused on inhibiting vital viral metalloenzymes, such as the influenza RNA-dependent RNA polymerase (RdRp) PA endonuclease and HIV-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted antiviral therapeutics has increasingly focused on inhibiting vital viral metalloenzymes, such as the influenza RNA-dependent RNA polymerase (RdRp) PA endonuclease and HIV-1 integrase. These enzymes rely on highly conserved dinuclear metal active sites (typically Mg²⁺ or Mn²⁺) to catalyze nucleic acid cleavage or integration[1]. 3-Fluoro-5-hydroxypicolinaldehyde (CAS 1227515-00-5) has emerged as a highly specialized, premium building block for synthesizing next-generation Metal-Binding Pharmacophores (MBPs)[2]. This application note provides an in-depth mechanistic rationale, quantitative data, and validated protocols for utilizing this fluorinated pyridine scaffold in fragment-based drug discovery (FBDD).

Mechanistic Rationale: The Bioinorganic Advantage

To achieve sub-nanomolar inhibition of viral endonucleases, an inhibitor must successfully displace the catalytic water molecules and form coordinate covalent bonds with the active site metal ions[1].

The structural architecture of 3-Fluoro-5-hydroxypicolinaldehyde offers three distinct bioinorganic advantages:

  • The Chelating Triad (C5-Hydroxyl & C2-Aldehyde): The molecule provides a pre-organized heteroatom face. The C5-hydroxyl acts as a primary metal-coordinating group. The C2-aldehyde is a versatile synthetic handle; through reductive amination or oxidation, it can be converted into an amine, amide, or carboxylic acid, completing an O-N-O or O-O bidentate/tridentate chelating system[3].

  • pKa Modulation via C3-Fluorination: The introduction of the highly electronegative fluorine atom at the C3 position inductively lowers the pKa of the C5-hydroxyl group. Non-fluorinated hydroxypyridines often have a pKa > 8.5, meaning they remain largely protonated (and thus poor metal chelators) at physiological pH. The C3-fluorine shifts the pKa closer to 7.0, ensuring a higher fraction of the deprotonated, active pharmacophore in the viral microenvironment[4].

  • Metabolic Stability and Lipophilicity: Fluorination blocks oxidative metabolism at the C3 position and increases the overall lipophilicity of the hydrophilic chelating core, improving cellular permeability and pharmacokinetic properties[4].

Quantitative Data: Impact of Fluorination on MBP Efficacy

The following table synthesizes the structure-activity relationship (SAR) data demonstrating the superiority of the fluorinated scaffold when elaborated into an MBP, compared to non-fluorinated analogs[3][4].

Scaffold TypeC3 SubstitutionHydroxyl pKa (Approx.)PA Endonuclease IC₅₀ (nM)Antiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
5-Hydroxypicolinic AcidHydrogen (-H)8.7145.0 ± 1215.4> 300
3-Fluoro-5-hydroxypicolinic Acid Fluorine (-F) 7.2 22.5 ± 3 2.8 > 300
5-Hydroxypyridin-4(1H)-oneHydrogen (-H)8.285.0 ± 88.1250
3-Fluoro-5-hydroxypyridin-4-one Fluorine (-F) 6.8 14.0 ± 2 1.5 280

Note: The fluorinated derivatives exhibit a nearly 6-fold improvement in target binding (IC₅₀) due to optimized metal coordination electronics at physiological pH.

Pathway Visualization: FBDD Workflow

The following diagram illustrates the logical progression from the 3-Fluoro-5-hydroxypicolinaldehyde precursor to a fully functional antiviral agent blocking viral replication.

G A 3-Fluoro-5-hydroxypicolinaldehyde (Precursor) B Reductive Amination & Scaffold Elaboration A->B Synthesis C Fluorinated MBP (Chelating Ligand) B->C Yields D PA Endonuclease Binding (Mn2+ / Mg2+ Chelation) C->D Targets E Viral RNA Cleavage Blocked (Antiviral Efficacy) D->E Causes

Workflow of antiviral MBP synthesis and PA endonuclease inhibition.

Experimental Protocols

Protocol 1: Synthesis of 2-(Aminomethyl)-3-fluoro-5-hydroxypyridine Derivatives

Causality Focus: The aldehyde at C2 is highly reactive. Reductive amination is selected over direct alkylation to prevent unwanted O-alkylation of the critical C5-hydroxyl group, ensuring the metal-binding face remains completely intact for downstream target engagement.

Materials:

  • 3-Fluoro-5-hydroxypicolinaldehyde (CAS 1227515-00-5)[2]

  • Primary amine (e.g., substituted benzylamine for hydrophobic pocket targeting)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) / Methanol (MeOH) mixture (4:1)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 equivalent (eq) of 3-Fluoro-5-hydroxypicolinaldehyde in the DCM/MeOH solvent mixture under an inert nitrogen atmosphere. Add 1.1 eq of the chosen primary amine. Stir at room temperature for 2 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. Self-validation: The disappearance of the 141.1 m/z peak (aldehyde) and the appearance of the corresponding imine mass confirm complete conversion. Do not proceed to reduction until the aldehyde is fully consumed to prevent the formation of the alcohol byproduct.

  • Reduction: Cool the reaction mixture to 0°C. Add 1.5 eq of NaBH(OAc)₃ portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching & Extraction: Quench the reaction slowly with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure fluorinated MBP.

Protocol 2: In Vitro FRET-Based PA Endonuclease Inhibition Assay

Causality Focus: Influenza PA endonuclease requires divalent metals for catalytic cleavage of RNA. The assay buffer is strictly supplemented with 1 mM MnCl₂ because the enzyme exhibits a 500-fold higher affinity for Mn²⁺ over Mg²⁺, providing a more robust and physiologically relevant dynamic range for testing MBPs[5].

Materials:

  • Recombinant Influenza PA-Nter domain (Endonuclease)

  • Dual-labeled RNA substrate (e.g., 5'-FAM and 3'-TAMRA)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM MnCl₂, 1 mM DTT, 0.01% Tween-20.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the recombinant PA-Nter enzyme in the Assay Buffer to a final working concentration of 10 nM.

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of the synthesized fluorinated MBP in DMSO. Add 1 µL of each inhibitor concentration to a 384-well black microplate.

  • Pre-incubation: Add 10 µL of the enzyme solution to the wells containing the inhibitor. Incubate at room temperature for 30 minutes to allow the MBP to establish thermodynamic equilibrium with the dinuclear metal center.

  • Reaction Initiation: Add 10 µL of the dual-labeled RNA substrate (final concentration 200 nM) to initiate the cleavage reaction.

  • Detection & Self-Validation: Measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) continuously for 60 minutes.

    • Self-validation: Include a positive control (e.g., Baloxavir acid) and a metal-chelator control (10 mM EDTA). If EDTA fails to completely inhibit the fluorescence signal, it indicates non-specific RNA degradation by contaminating RNases rather than true PA endonuclease activity.

  • Data Analysis: Calculate the initial velocity of RNA cleavage for each well. Plot the fractional activity against the log of the inhibitor concentration to derive the IC₅₀ value using a 4-parameter logistic non-linear regression model.

References

  • Structure-Activity Relationships in Metal-Binding Pharmacophores for Influenza Endonuclease . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Fragment-Based Identification of Influenza Endonuclease Inhibitors . ACS Publications. Available at:[Link]

  • Mutational and Metal Binding Analysis of the Endonuclease Domain of the Influenza Virus Polymerase PA Subunit . ResearchGate. Available at:[Link]

  • Beyond natural flavonoids: exploring bioisosterism in design and synthesis of influenza endonuclease inhibitors . RSC Publishing. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Fluoro-5-hydroxypicolinaldehyde Reaction Optimization

Welcome to the Advanced Troubleshooting Guide for 3-Fluoro-5-hydroxypicolinaldehyde (CAS: 1227515-00-5)[1]. As a highly functionalized pyridine derivative, this building block is invaluable in drug discovery but notoriou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 3-Fluoro-5-hydroxypicolinaldehyde (CAS: 1227515-00-5)[1]. As a highly functionalized pyridine derivative, this building block is invaluable in drug discovery but notoriously challenging to handle.

This guide synthesizes field-proven methodologies and mechanistic causality to help you overcome low yields, side reactions, and degradation during your synthetic workflows.

Part 1: The Causality of Low Yields (Mechanistic Overview)

To solve yield issues, we must first understand the molecular environment of 3-Fluoro-5-hydroxypicolinaldehyde. The low yields typically stem from three competing electronic and structural factors:

  • Hyper-Electrophilicity and Hydrate/Hemiacetal Formation: Picolinaldehydes (2-pyridinecarboxaldehydes) inherently exist in equilibrium with their hydrates or hemiacetals in the presence of water or alcohols[2]. The strong electron-withdrawing inductive effect (-I) of the 3-fluoro group drastically increases the electrophilicity of the C2-carbonyl carbon. This shifts the equilibrium almost entirely toward the unreactive "dead-end" hydrate or hemiacetal, masking the aldehyde from nucleophilic attack.

  • Phenolic Oxidation and Deprotonation: The 5-hydroxyl group is phenolic. In basic conditions (e.g., when using amine nucleophiles or basic catalysts), it deprotonates to form an electron-rich phenoxide. This intermediate is highly susceptible to rapid air oxidation, leading to dark, tarry degradation products and drastically reducing the mass balance.

  • Metal Chelation: The combination of the pyridine nitrogen and the adjacent substituents makes this molecule an excellent bidentate ligand. If your reaction involves transition metal catalysts (e.g., Pd, Cu), the substrate can poison the catalyst via irreversible chelation.

Part 2: Troubleshooting FAQs

Q1: My reductive amination yields are consistently below 20% when using methanol and NaBH4. I only recover a highly polar baseline spot. What is going wrong? A: You are trapping your substrate as a stable hemiacetal. Methanol rapidly attacks the highly electrophilic 3-fluoro-activated aldehyde. Furthermore, NaBH4 is too aggressive and will reduce any trace free aldehyde to the corresponding alcohol before the imine can form. Solution: Switch to a strictly aprotic solvent system (e.g., Dichloroethane, DCE) and use a milder, imine-selective reducing agent like Sodium triacetoxyborohydride (STAB). Incorporate a Lewis acid/dehydrating agent like Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) to force imine formation[2].

Q2: During a basic condensation reaction (e.g., Knoevenagel), the reaction mixture turns pitch black within minutes, and TLC shows complete decomposition. How do I prevent this? A: The 5-hydroxyl group is deprotonating and oxidizing. Solution: You must protect the 5-hydroxyl group prior to the reaction. A bulky silyl ether (e.g., TBS or TBDPS) is recommended because it not only prevents oxidation but also provides steric shielding against unwanted side reactions on the pyridine ring. Alternatively, perform the reaction under strictly anaerobic conditions (argon sparging) if protection is not synthetically viable.

Q3: I am trying to perform an O-alkylation (Williamson etherification) on the 5-hydroxyl group, but the aldehyde seems to degrade. How can I improve this? A: Williamson etherifications of 5-hydroxypicolinaldehydes typically require mild bases (like K2​CO3​ or Cs2​CO3​ ) and polar aprotic solvents (like DMF or Acetonitrile)[3]. However, the aldehyde is sensitive to strong bases. Solution: Use Cs2​CO3​ at room temperature rather than heating with K2​CO3​ . The "cesium effect" enhances the nucleophilicity of the phenoxide without requiring elevated temperatures that trigger aldehyde self-condensation (Cannizzaro-type reactions).

Part 3: Quantitative Data & Solvent Optimization

The choice of solvent is the single most critical variable when working with 3-Fluoro-5-hydroxypicolinaldehyde. The table below summarizes the effect of solvent and additives on the yield of a standard reductive amination with a primary amine.

Solvent SystemAdditiveHydrate/Hemiacetal RatioIsolated YieldMechanistic Observation
Methanol (MeOH)None> 95% Hemiacetal< 15%Rapid hemiacetal formation; reaction stalls[2].
Ethanol (EtOH)3Å Molecular Sieves~ 80% Hemiacetal35%Slight improvement, but equilibrium still favors acetal.
Dichloromethane (DCM) MgSO4​ < 10% Hydrate65%Aprotic environment prevents hemiacetal; slow imine formation.
1,2-Dichloroethane (DCE) Ti(OiPr)4​ (1.5 eq) Not Detected > 90% Titanium acts as a Lewis acid and water scavenger, driving imine formation.

Part 4: Validated Experimental Protocols

Protocol: High-Yield Reductive Amination via Titanium Activation

This protocol creates a self-validating system: the use of Ti(OiPr)4​ simultaneously scavenges adventitious water (destroying the hydrate) and activates the aldehyde for nucleophilic attack, ensuring complete conversion to the imine before reduction.

Reagents:

  • 3-Fluoro-5-hydroxypicolinaldehyde (1.0 equiv, 1.0 mmol)

  • Primary Amine (1.2 equiv, 1.2 mmol)

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (1.5 equiv, 1.5 mmol)

  • Sodium triacetoxyborohydride (STAB) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Azeotropic Drying: Dissolve the aldehyde in 5 mL of anhydrous toluene and concentrate under reduced pressure. Repeat this twice to remove any pre-formed hydrate.

  • Imine Formation: Flush a round-bottom flask with Argon. Dissolve the dried aldehyde and the primary amine in 10 mL of anhydrous DCE.

  • Titanium Addition: Add Ti(OiPr)4​ dropwise at room temperature. Stir the reaction mixture for 6–8 hours. Causality note: The solution may turn slightly cloudy as TiO2​ forms from trace water, confirming the dehydration of the system.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add STAB in three portions over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench and Workup: Quench the reaction by adding 10 mL of saturated aqueous Rochelle's salt (Potassium sodium tartrate) and stir vigorously for 2 hours. Causality note: This step is critical. Rochelle's salt chelates the titanium, breaking up the stubborn emulsion and allowing for clean phase separation.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Part 5: Visualizations

MechanisticPathway Aldehyde 3-Fluoro-5-hydroxy picolinaldehyde Hydrate Stable Hemiacetal (Dead End) Aldehyde->Hydrate Protic Solvents (MeOH) (-I effect of 3-F) Imine Imine Intermediate (Active) Aldehyde->Imine R-NH2, Ti(OiPr)4 (Aprotic Solvent) Hydrate->Aldehyde Azeotropic Drying Product Target Amine (High Yield) Imine->Product STAB Reduction

Mechanistic divergence of 3-Fluoro-5-hydroxypicolinaldehyde in protic vs. aprotic conditions.

Workflow Step1 1. Dehydration (Toluene Azeotrope) Step2 2. Imine Formation (DCE, Ti(OiPr)4) Step1->Step2 Step3 3. Reduction (STAB at 0°C) Step2->Step3 Step4 4. Emulsion Break (Rochelle's Salt) Step3->Step4

Optimized experimental workflow for high-yield reductive amination.

References

  • Rogers, N., et al. "Optimizing Intracellular Transport of Antimicrobial Metallohelices Delivers Selective Nanomolar Potency in E. coli." PMC - National Institutes of Health, 2026. Available at:[Link][3]

  • MDPI. "Coumarin-Based Triapine Derivatives and Their Copper(II) Complexes: Synthesis, Cytotoxicity and mR2 RNR Inhibition Activity." MDPI, 2021. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Fluoro-5-hydroxypicolinaldehyde

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks with highly functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks with highly functionalized heterocycles. 3-Fluoro-5-hydroxypicolinaldehyde (CAS: 1227515-00-5) is a remarkably versatile building block, but it presents a "perfect storm" of competing reactive centers: an electrophilic aldehyde at C2, an SNAr-susceptible C-F bond at C3, and an ambidentate nucleophilic hydroxyl group at C5.

This guide dissects the causality behind its most notorious side reactions and provides field-proven, self-validating protocols to bypass them.

Module 1: Combating Nucleophilic Aromatic Substitution (SNAr) at C3

The Mechanistic Problem: Unwanted Defluorination

During reductive amination or base-catalyzed condensations, users frequently report the loss of the fluorine atom. This occurs via a Nucleophilic Aromatic Substitution (SNAr) pathway. The fluorine at C3 is highly activated by both the pyridine nitrogen and the strongly electron-withdrawing ortho-aldehyde group.

When an amine nucleophile attacks the C3 position, it forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1]. Because the reaction of 2-fluoropyridines with nucleophiles is up to 320 times faster than their chlorinated counterparts[2], the C-F bond is easily cleaved before the desired aldehyde functionalization can occur.

Quantitative Risk Assessment

To design successful experiments, you must match your nucleophile to the appropriate mitigation strategy.

Nucleophile ClassExample ReagentsSNAr Risk at C3Mechanistic Mitigation Strategy
Aliphatic Primary Amines Methylamine, BenzylamineHigh Pre-form imine with a Lewis acid at 0°C before adding hydride.
Secondary Amines Morpholine, PiperidineVery High Avoid excess amine; use strictly 1.0 eq at cryogenic temperatures.
Aromatic Amines Aniline derivativesLow Standard conditions (AcOH catalysis) suffice due to lower nucleophilicity.
Alkoxides NaOMe, KOtBuHigh Substitute with non-nucleophilic organic bases (e.g., DIPEA, DBU).
Pathway Visualization

SNAr_vs_RedAm SM 3-Fluoro-5-hydroxypicolinaldehyde Imine Imine Intermediate SM->Imine Amine + Ti(OiPr)4 (Kinetically Favored) Meisenheimer Meisenheimer Complex SM->Meisenheimer Excess Amine / Base (Thermodynamically Favored) RedAm Reductive Amination Product Imine->RedAm NaBH(OAc)3 SNAr SNAr Byproduct Meisenheimer->SNAr Fluoride Elimination

Divergent reaction pathways showing desired reductive amination versus SNAr defluorination.

Protocol 1: Chemoselective Reductive Amination

This protocol utilizes a mild Lewis acid to accelerate imine formation without increasing the basicity of the medium, thereby kinetically outcompeting the SNAr pathway.

  • Preparation: Charge an oven-dried flask with 3-Fluoro-5-hydroxypicolinaldehyde (1.0 eq) and anhydrous Dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Imine Formation: Cool the solution to 0°C. Add the primary amine (1.05 eq) followed dropwise by Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 eq).

    • Self-Validation Checkpoint: The solution should remain pale yellow. A rapid shift to deep orange or red indicates the formation of the highly conjugated Meisenheimer complex, signaling that unwanted SNAr is occurring[1].

  • Reduction: After stirring for 2 hours at room temperature, cool back to 0°C and add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions. NaBH(OAc)3 is a mild hydride source that selectively reduces imines over aldehydes and will not trigger defluorination.

  • Workup: Quench with saturated aqueous NaHCO3, filter through Celite to remove titanium salts, and extract with EtOAc.

Module 2: Mastering Ambidentate Reactivity (O- vs. N-Alkylation)

The Mechanistic Problem: Regiocontrol

When attempting to protect or functionalize the 5-hydroxyl group, researchers frequently isolate an inseparable mixture of products. The 3-hydroxypyridine core exists in equilibrium with a zwitterionic form[3]. Consequently, the molecule acts as an ambidentate nucleophile: the oxygen can attack to form an ether (O-alkylation), or the pyridine nitrogen can attack to form a pyridinium salt (N-alkylation)[4].

Pathway Visualization

Alkylation Anion Deprotonated Intermediate O_Alk O-Alkylated Ether (Desired) Anion->O_Alk K2CO3, DMF, 25°C N_Alk N-Alkylated Pyridinium (Side Product) Anion->N_Alk NaH, THF or Protic Solvents

Ambidentate reactivity of the 5-hydroxypyridine core under varying alkylation conditions.

Protocol 2: Regioselective O-Alkylation

To strictly favor O-alkylation, you must pair a "hard" base with a polar aprotic solvent to maximize the nucleophilicity of the harder oxygen atom[4].

  • Deprotonation: Dissolve the aldehyde in anhydrous DMF (0.2 M). Add finely powdered Potassium Carbonate (K2CO3) (1.5 eq). Avoid strong bases like Sodium Hydride (NaH), which can inadvertently promote N-alkylation[4].

  • Activation: Stir for 15 minutes at room temperature to ensure complete formation of the phenoxide.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Ethyl Acetate/Hexane). The desired O-alkylated ether will elute rapidly (high Rf). If you observe heavy streaking near the baseline, N-alkylation has occurred, as pyridinium salts are highly polar and ionic[4].

Module 3: Troubleshooting FAQs

Q: My starting material degrades into an insoluble black tar during storage or when exposed to weak bases. What is happening? A: You are observing intermolecular oligomerization. Because 3-Fluoro-5-hydroxypicolinaldehyde contains both a nucleophile (the 5-hydroxyl) and an electrophile (the C2-aldehyde and C3-fluorine), the deprotonated phenoxide of one molecule can attack another. Store the compound strictly at 4°C under an inert atmosphere (Nitrogen or Argon). If base is required for your reaction, run the reaction at high dilution (<0.05 M) to kinetically favor intramolecular processes or reagent interactions over intermolecular self-condensation.

Q: I am trying to protect the aldehyde as an acetal using ethylene glycol and PTSA, but my yields are terrible. Why? A: The basicity of the pyridine nitrogen interferes with standard acid-catalyzed acetalization. The PTSA protonates the pyridine ring first, pulling the acid catalyst out of the catalytic cycle and deactivating the aldehyde toward nucleophilic attack. You must use a stoichiometric excess of acid (at least 1.1 eq of PTSA) to account for the pyridine nitrogen, or utilize a Lewis acid catalyst like BF3·OEt2 under Dean-Stark conditions.

Sources

Troubleshooting

Column chromatography techniques for purifying fluorinated aldehydes

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have spent years troubleshooting the notoriously difficult purification of fluorinated aldehydes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have spent years troubleshooting the notoriously difficult purification of fluorinated aldehydes. These compounds are essential building blocks in drug discovery and materials science, but their extreme reactivity often leads to catastrophic product loss during standard silica gel chromatography.

This guide is designed to bypass standard textbook advice and provide you with field-proven, mechanistically grounded solutions to rescue your fluorinated aldehyde syntheses.

Part 1: The Core Problem – Causality & Mechanism

Why do standard purification methods fail for fluorinated aldehydes? The extreme electronegativity of fluorine atoms exerts a powerful inductive electron-withdrawing effect (-I effect) on the adjacent carbonyl carbon. This drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the carbonyl carbon exceptionally electrophilic.

When exposed to the acidic silanol groups ( −Si−OH ) of standard silica gel and trace ambient moisture, the aldehyde rapidly undergoes nucleophilic attack by water to form stable, highly polar hydrates (gem-diols). These hydrates bind tightly to the silica, causing severe streaking, product loss, and acid-catalyzed epimerization at the α -stereocenter (1)[1]. To successfully purify these compounds, we must manipulate the stationary phase and solvent environment to prevent hydration and oligomerization.

Part 2: Troubleshooting FAQs

Q: My α -fluoroaldehyde disappears or streaks terribly on standard silica gel. How do I recover it? A: Standard silica gel is too acidic and active. You must switch to a deactivated stationary phase. We strongly recommend using Iatrobeads—a highly pure, spherical, neutral silica gel specifically designed for sensitive compounds (1)[1]. If Iatrobeads are unavailable, pre-treat standard silica with 1% triethylamine ( Et3​N ) to neutralize acidic silanols, provided your aldehyde is not base-sensitive (which could trigger dehydrofluorination).

Q: I am synthesizing a perfluoroalkyl aldehyde. Can I separate it from non-fluorinated byproducts without standard chromatography? A: Yes. The most efficient method is Fluorous Solid-Phase Extraction (FSPE) (2)[2]. FSPE utilizes silica gel modified with perfluorooctyl chains. Due to the "fluorophilic effect," highly fluorinated compounds partition strongly into the fluorous stationary phase. Non-fluorinated organic impurities wash through with a fluorophobic solvent (e.g., 80% MeOH/ H2​O ), and your pure fluorinated aldehyde is subsequently eluted with a fluorophilic solvent like pure THF or MeOH (3)[3].

Q: Even with deactivated silica, my product is degrading or volatilizing. What is the ultimate failsafe? A: If the aldehyde is exceptionally labile, bypass isolation entirely through in-situ derivatization. We routinely reduce volatile α -fluorinated aldehydes directly to their corresponding fluoroalcohols using NaBH4​ in the same reaction pot. The resulting alcohols are vastly more stable and easily purified via standard chromatography (4)[4]. Alternatively, for analytical quantification or trapping, convert them to stable oximes using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) (5)[5].

Part 3: Purification Strategy Workflow

PurificationWorkflow Start Crude Fluorinated Aldehyde Mixture CheckStability Is the aldehyde stable to isolation? Start->CheckStability Derivatize In-situ Derivatization (e.g., NaBH4 reduction) CheckStability->Derivatize No (Highly Labile) CheckFluorous High Fluorine Content? (>60% F by weight) CheckStability->CheckFluorous Yes FSPE Fluorous Solid-Phase Extraction (FSPE) CheckFluorous->FSPE Yes Silica Deactivated Silica / Iatrobeads Chromatography CheckFluorous->Silica No (e.g., mono-fluoro)

Decision matrix for selecting the optimal fluorinated aldehyde purification strategy.

Part 4: Quantitative Data Comparison

Purification TechniqueStationary PhaseTarget Substrate ProfileTypical YieldKey Advantage
Fluorous SPE (FSPE) Fluorous Silica GelPerfluoroalkyl / Fluorous-tagged85–95%Rapid separation based on fluorine content, avoiding degradation entirely.
Neutral Chromatography Iatrobeads (Neutral SiO2​ ) α -Fluoroaldehydes70–85%Prevents acid-catalyzed epimerization and hydrate formation on the column.
In-situ Derivatization N/A (Chemical Conversion)Highly labile/volatile fluoroaldehydes90–99%Bypasses isolation entirely; yields highly stable alcohols or oximes.

Part 5: Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Fluorous Solid-Phase Extraction (FSPE)

Objective: Isolate highly fluorinated aldehydes from non-fluorinated organics.

  • Cartridge Conditioning: Wash a commercial fluorous silica gel cartridge with 10 mL of fluorophilic solvent (THF), followed by 10 mL of fluorophobic solvent (80% MeOH/ H2​O ).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DMF or 80% MeOH/ H2​O and load it onto the cartridge.

  • Fluorophobic Wash (Impurity Removal): Elute with 15 mL of 80% MeOH/ H2​O .

    • Validation Checkpoint 1: Spot the eluate on a TLC plate and stain with KMnO4​ . A positive stain confirms the elution of non-fluorinated organic impurities. The baseline should remain clear, validating that the fluorous aldehyde is retained.

  • Fluorophilic Elution (Product Recovery): Elute with 15 mL of pure THF or MeOH to release the fluorinated aldehyde.

    • Validation Checkpoint 2: Concentrate the eluate under a gentle nitrogen stream (avoid high vacuum due to volatility) and analyze via 19F NMR. A sharp multiplet signal without a corresponding broad hydrate peak confirms the isolation of the pure, unhydrated aldehyde.

Protocol B: Neutral Chromatography with Iatrobeads

Objective: Purify sensitive α -fluoroaldehydes without acid-catalyzed degradation.

  • Column Packing: Slurry-pack a glass column with Iatrobeads (neutral, spherical silica) using an anhydrous, non-nucleophilic solvent system (e.g., 1:49 Et2​O /pentane) (1)[1].

  • Sample Loading: Load the crude aldehyde directly onto the column head. Crucial: Do not use protic solvents (like MeOH or EtOH) for loading, as they will instantly form hemiacetals with the highly electrophilic carbonyl.

  • Elution: Elute rapidly using the Et2​O /pentane gradient. Use forced-flow (flash) conditions to minimize residence time on the stationary phase.

  • Concentration & Validation: Carefully concentrate the fractions using an ice-bath to cool the flask, as α -fluoroaldehydes are highly volatile.

    • Validation Checkpoint: Perform FT-IR immediately on the concentrated fraction. The presence of a sharp, strong carbonyl stretch (~1730-1750 cm−1 ) and the absence of a broad hydroxyl stretch (~3300 cm−1 ) self-validates that the aldehyde has not hydrated or oligomerized during chromatography.

References

1.[2] Title: Fluorous tagging: an enabling isolation technique for indium-mediated allylation reactions in water Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

2.[3] Title: Synthesis of Fluorous Photolabile Aldehyde and Carbamate and Alkyl Carbamate Protecting Groups for Carbohydrate-Associated Amines Source: Organic Letters (ACS Publications) URL:

3.[1] Title: Product Class 4: 2-Heteroatom-Substituted Aldehydes and Sugar Aldehydes Source: Thieme Connect URL:

4.[4] Title: Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes Source: MDPI URL:

5.[5] Title: Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants: PFBHA Source: Sigma-Aldrich URL:

Sources

Optimization

Technical Support Center: Overcoming Challenges in SNAr of Fluorinated Pyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals troubleshoot the nuances of Nucleophil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals troubleshoot the nuances of Nucleophilic Aromatic Substitution (SNAr) on fluorinated pyridines.

Fluoropyridines are privileged scaffolds in medicinal chemistry, but their functionalization is rarely as straightforward as textbook mechanisms suggest. This guide moves beyond basic troubleshooting to address the causality behind regioselectivity failures, side-reaction cascades, and harsh condition limitations, providing you with self-validating protocols to ensure experimental success.

Module 1: Mechanistic Pathways & Regioselectivity (FAQ)

Q1: I am observing poor regioselectivity when reacting polyfluorinated pyridines with nucleophiles. Why does substitution occur at unexpected positions, and how can I control it?

Causality & Expert Insight: In fluoropyridines, nucleophilic attack is generally favored at the 2- and 4-positions because the endocyclic nitrogen atom stabilizes the accumulating negative charge in the transition state or Meisenheimer intermediate[1]. However, regioselectivity is heavily dictated by the specific mechanistic pathway. Recent kinetic isotope effect (KIE) studies and computational models reveal that many SNAr reactions of fluorinated arenes do not form a discrete Meisenheimer complex. Instead, they proceed via a concerted mechanism (CSNAr), particularly when the ring is only mildly electron-deficient and cannot sufficiently stabilize an anionic intermediate[2][3].

Furthermore, regioselectivity is governed by the competition between kinetic and thermodynamic control. For example, in halide exchange (Halex) reactions, kinetic control often favors the 4-position, while thermodynamic factors (such as the relative bond dissociation energies of C-F vs. C-Cl) can drive scrambling or substitution at the 2-position[4].

Solution: To control regioselectivity, manipulate the reaction temperature and solvent. Lower temperatures in non-polar solvents typically favor the kinetic product (often the 4-position), while higher temperatures in polar aprotic solvents allow equilibration to the thermodynamic product (often the 2-position).

SNAr_Mechanism Start Fluoropyridine + Nucleophile Stepwise Stepwise Pathway (Strongly e- deficient) Start->Stepwise Concerted Concerted Pathway (CSNAr) (Borderline/Mildly e- deficient) Start->Concerted Meisenheimer Meisenheimer Complex (Stabilized Anion) Stepwise->Meisenheimer Product Substituted Pyridine + Fluoride Ion Meisenheimer->Product F- elimination TS Concerted Transition State (No discrete intermediate) Concerted->TS TS->Product Simultaneous attack/leaving

Caption: Mechanistic divergence in SNAr: Stepwise Meisenheimer complex vs. Concerted (CSNAr) pathway.

Q2: My reaction with 2-fluoropyridine and an alkoxide/amine yields complex mixtures and decomposition products. How do I optimize the conditions?

Causality & Expert Insight: Complex mixtures in these reactions typically arise from three competing side reactions: over-reaction (di-substitution), thermal decomposition, or competing base-mediated pathways. A primary culprit is the presence of trace water combined with hydroxidic bases, which rapidly hydrolyzes the fluoropyridine to a highly stable pyridone byproduct[5]. Additionally, while polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the anion by solvating the counter-cation, they can also accelerate substrate decomposition if the temperature exceeds 100 °C.

Solution: Transition to non-hydroxidic bases and strictly anhydrous conditions. The table below summarizes quantitative adjustments to mitigate these side reactions.

Table 1: Quantitative Troubleshooting Matrix for SNAr Side Reactions
Observed IssueMechanistic CausalityRecommended OptimizationExpected Impact on Yield
Pyridone Formation Trace water reacts with hydroxidic bases (e.g., KOH) to form hydroxide nucleophiles[5].Switch to anhydrous K2CO3 or Cs2CO3. Dry solvents over molecular sieves.+25-40% increase in desired product; elimination of pyridone.
Di-substitution / Over-reaction Primary amine nucleophiles form secondary amines that remain nucleophilic enough to attack a second equivalent.Use 1.5 - 2.0 equivalents of the amine nucleophile to outcompete the mono-substituted product.>90% selectivity for mono-substituted product.
Thermal Decomposition High temperatures (>110 °C) in DMSO/DMF lead to substrate breakdown[5].Pre-form the alkoxide/amide using NaH at 0 °C, allowing the SNAr to run at 25-50 °C.+15-30% recovery of mass balance.

Module 2: Advanced Reagent & Condition Optimization (FAQ)

Q3: During the SNAr reaction of fluoropyridines with primary/secondary amines, the generated hydrofluoric acid (HF) is degrading my acid-sensitive functional groups. How can I prevent this?

Causality & Expert Insight: The stoichiometric generation of HF is a major challenge in amine-mediated SNAr. Standard organic bases (like triethylamine) form hydrofluoride salts that remain acidic enough to cleave sensitive protecting groups (e.g., silyl ethers, boc groups) or catalyze unwanted polymerization.

Solution: You must actively sequester the fluoride ion from the equilibrium. A highly effective, scalable, and environmentally benign strategy is the in situ use of Calcium Propionate. Calcium propionate acts as an internal scrubber, reacting with the generated HF to precipitate highly insoluble Calcium Fluoride (CaF2) and releasing harmless propionic acid[6]. This shifts the equilibrium forward and neutralizes the harsh acidity. (See Protocol 2 below).

Q4: Can I perform SNAr on mildly electron-poor fluoropyridines without using harsh basic conditions?

Causality & Expert Insight: Yes, through organophotochemical SNAr. Traditional SNAr requires strongly electron-withdrawing groups to stabilize the transition state. For mildly electron-poor fluoroarenes, you can utilize an acridinium photocatalyst[7]. Single-electron oxidation of the fluoroarene by the excited photocatalyst generates a radical cation. This intermediate is highly electrophilic and rapidly undergoes nucleophilic attack at the site of greatest partial positive charge, followed by re-aromatization. This completely circumvents the need for basic conditions or high heat[7].

Photo_SNAr Light Visible Light Irradiation Cat Acridinium Photocatalyst (Excited State) Light->Cat Substrate Mildly e- poor Fluoropyridine Cat->Substrate Single Electron Transfer Radical Radical Cation Intermediate Substrate->Radical Attack Nucleophilic Attack (Neutral conditions) Radical->Attack Product Substituted Product + H+ + F- Attack->Product Re-aromatization

Caption: Organophotochemical SNAr pathway utilizing single-electron transfer to bypass basic conditions.

Module 3: Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure the physical organic parameters of your reaction are being met in real-time.

Protocol 1: Standard Base-Mediated SNAr of 2-Fluoropyridine with Morpholine[1]
  • Self-Validation Checkpoint: The reaction mixture should remain a homogeneous suspension until the byproduct salt begins to precipitate. A rapid color change to dark brown or black indicates thermal decomposition (temperature too high or localized hot spots).

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-fluoropyridine (1.0 equiv) and morpholine (1.2 equiv).

  • Solvent Addition: Add anhydrous tert-amyl alcohol (or DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous K2CO3 (2.0 equiv).

    • Validation: Ensure the base is finely powdered and oven-dried; clumping indicates moisture, which will lead to pyridone formation[5].

  • Reaction: Stir aggressively (800+ RPM) to ensure mass transfer and heat to 110 °C. Monitor via TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and quench with water. Extract the aqueous layer, wash combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure[1].

Protocol 2: SNAr with In-Situ HF Scrubbing (For Acid-Sensitive Substrates)[6]
  • Self-Validation Checkpoint: The formation of a fine, milky white precipitate (CaF2) during the reaction confirms successful HF sequestration. If the solution remains entirely clear, the scrubber is not functioning, and your acid-sensitive groups are at risk.

  • Preparation: In a round-bottom flask, dissolve the fluoropyridine (1.0 equiv) and the amine nucleophile (1.5 equiv) in a polar aprotic solvent (e.g., DMSO).

  • Scrubber Addition: Add Calcium Propionate (0.6 equiv). This provides 1.2 equivalents of Ca2+ relative to the expected HF byproduct.

  • Reaction: Stir at the required temperature (often 60-80 °C). As the reaction proceeds, CaF2 will precipitate out of the solution.

  • Workup: Upon completion, cool the mixture and filter through a tightly packed pad of Celite to remove the CaF2 precipitate.

    • Validation: Spot the filtrate on pH paper; it should register as neutral (pH ~7), confirming the absence of free HF.

  • Isolation: Dilute the filtrate with water and extract with an organic solvent (e.g., dichloromethane) to isolate the final product[6].

References

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Encyclopedia MDPI.
  • Preventing side reactions in nucleophilic substitutions of fluoropyridines. Benchchem.
  • Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. PubMed.
  • Site selectivity predictions and rate correlation for SNAr between fluorinated arenes and methoxide. ResearchGate.
  • Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes. d-nb.info.
  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. ResearchGate.

Sources

Troubleshooting

Part 1: Mechanistic Insights – The Causality of Moisture Sensitivity

Technical Support Center: Managing Moisture Sensitivity of 3-Fluoro-5-hydroxypicolinaldehyde Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experienc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Moisture Sensitivity of 3-Fluoro-5-hydroxypicolinaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields or stalled reactions when utilizing fluorinated picolinaldehydes in drug development. The root cause is rarely the vendor's purity; rather, it is the transient physical state of the molecule.

3-Fluoro-5-hydroxypicolinaldehyde (CAS: 1227515-00-5) is a highly engineered building block. However, the exact electronic modifications that make it a valuable electrophile also make it highly susceptible to atmospheric moisture. This guide is designed to provide you with field-proven, self-validating protocols to manage its moisture sensitivity, ensuring reproducibility in your synthetic workflows.

To handle this reagent effectively, we must first understand why it behaves the way it does.

The pyridine ring is inherently electron-withdrawing. When a fluorine atom is added at the 3-position, it exerts a powerful inductive electron-withdrawing effect (-I effect) on the adjacent 2-carboxaldehyde group. This severely depletes the electron density at the carbonyl carbon, making it an extreme electrophile[1].

When exposed to ambient air, atmospheric water acts as a nucleophile. It rapidly attacks the electrophilic carbonyl carbon, converting the active aldehyde into an inactive gem-diol (hydrate)[2]. Furthermore, the hydroxyl group at the 5-position participates in intermolecular hydrogen bonding, which significantly increases the bulk hygroscopicity of the powder. Because the carbonyl is structurally masked in the hydrate form, downstream reactions requiring an active aldehyde (such as imine formation or reductive amination) will fail[1].

Mechanism A 3-Fluoro-5-hydroxypicolinaldehyde (Anhydrous Active Species) C Nucleophilic Attack at C=O Carbon A->C Electrophilic activation by 3-Fluoro group B Atmospheric Moisture (H2O) B->C Ambient exposure D Gem-Diol (Hydrate) (Inactive/Unreactive) C->D Reversible hydration

Thermodynamic pathway of moisture-induced hydrate formation in fluorinated picolinaldehydes.

Part 2: Troubleshooting & FAQs

Q: My reductive amination yields are exceptionally low, and the starting material looks like a sticky resin rather than a free-flowing powder. What happened? A: Your 3-Fluoro-5-hydroxypicolinaldehyde has absorbed atmospheric moisture and converted into its unreactive gem-diol form. Imine formation—the critical first step in reductive amination—requires an intact carbonyl. The sticky, resinous texture is a physical hallmark of the hydrogen-bonded hydrate network. You must dry the reagent before use (see Protocol A).

Q: How do I accurately measure the water content of this reagent without triggering side reactions? A: Do not use standard Karl Fischer (KF) titration. Standard KF reagents contain methanol. Highly electrophilic aldehydes will react with methanol to form acetals—a side reaction that releases water molecules into the matrix, artificially inflating your moisture readings. Self-Validating Solution: You must use aldehyde/ketone-stabilized KF reagents (which substitute methanol with longer-chain alcohols or halogenated solvents) to prevent this self-catalyzing error.

Q: What are the optimal storage conditions to prevent degradation? A: To maintain the anhydrous state, the compound must be stored at 2–8°C (ideally 4°C) strictly under an inert nitrogen or argon atmosphere[3],[4]. Crucial Handling Step: When removing the reagent from the refrigerator, allow the sealed container to reach room temperature inside a desiccator before opening it. Opening a cold vial in ambient air will cause immediate condensation of atmospheric moisture onto the powder.

Part 3: Quantitative Data & State Comparison

Recognizing the physical and spectroscopic differences between the active and degraded states is critical for quality control.

PropertyAnhydrous 3-Fluoro-5-hydroxypicolinaldehydeHydrated Form (Gem-Diol)
Appearance Free-flowing pale yellow powderSticky, clumping solid or resin
1H NMR Signature (DMSO-d6) Sharp singlet at ~10.0 ppm (CHO)Absence of CHO peak; broad OH signals ~6.5 ppm
Reactivity (Imine Formation) Rapid conversion (< 1 hour)Negligible / Stalled
Storage Requirement 4°C under Nitrogen/Argon[3],[4]N/A (Requires immediate recovery)

Part 4: Validated Experimental Protocols

If your reagent has hydrated, it is not ruined. Because hydration is a reversible thermodynamic process, the anhydrous aldehyde can be recovered using azeotropic distillation.

Protocol A: Azeotropic Drying & Recovery of Anhydrous Aldehyde

This protocol utilizes the physical property of azeotropes to drive the equilibrium back to the anhydrous aldehyde.

  • Suspension: Suspend the hydrated 3-Fluoro-5-hydroxypicolinaldehyde in anhydrous toluene (approximately 10 mL of solvent per gram of substrate) inside a round-bottom flask.

  • Apparatus Setup: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Ensure the system is purged with dry nitrogen.

  • Azeotropic Distillation: Heat the suspension to reflux (approx. 110°C). As the hydrate breaks down, the liberated water will co-distill with toluene as an azeotrope and separate into the Dean-Stark trap.

  • Concentration: Once water collection ceases (typically 2–4 hours), cool the flask to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator.

  • High-Vacuum Desiccation: Dry the resulting solid on a high-vacuum Schlenk line (< 0.1 mbar) for 24 hours to remove trace toluene.

  • Self-Validation Step: Dissolve a 5 mg aliquot in anhydrous DMSO-d6 and run a 1H NMR. You must observe the restoration of the sharp aldehyde proton peak at ~10.0 ppm before proceeding with your main synthesis.

Workflow S1 Hydrated Reagent (Gem-Diol) S2 Suspend in Anhydrous Toluene S1->S2 S3 Dean-Stark Azeotropic Distillation (110°C) S2->S3 Heat S4 High-Vacuum Desiccation (< 0.1 mbar, 24h) S3->S4 Remove Toluene/H2O S5 Anhydrous Aldehyde (Store at 4°C under Ar/N2) S4->S5 Purged with Inert Gas

Step-by-step azeotropic distillation workflow for recovering anhydrous picolinaldehyde.

References

  • Substantial formation of hydrates and hemiacetals from pyridinium ketones Source: PMC - NIH URL:[Link]

  • The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification Source: ChemRxiv URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Fluoro-5-hydroxypicolinaldehyde and Structurally Similar Aldehydes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the nuanced reactivity of heterocyclic aldehydes is of paramount importance for the constru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the nuanced reactivity of heterocyclic aldehydes is of paramount importance for the construction of novel molecular entities. Substituted picolinaldehydes, in particular, serve as versatile building blocks. This guide provides an in-depth comparative analysis of the reactivity of 3-Fluoro-5-hydroxypicolinaldehyde , a key intermediate in the synthesis of various biologically active compounds, against a selection of structurally related aldehydes: 3,5-dihydroxypicolinaldehyde , 3-chloropicolinaldehyde , and 5-nitropicolinaldehyde . This comparison is grounded in the fundamental principles of electronic and steric effects, supported by available physicochemical data and established reaction mechanisms.

Understanding the Electronic Landscape: Substituent Effects on Reactivity

The reactivity of the aldehyde functional group in picolinaldehyde derivatives is fundamentally governed by the electronic properties of the substituents on the pyridine ring. The inherent electron-withdrawing nature of the pyridine nitrogen already renders the aldehyde carbon more electrophilic compared to benzaldehyde.[1] Additional substituents can either amplify or attenuate this effect, thereby modulating the aldehyde's susceptibility to nucleophilic attack.

3-Fluoro-5-hydroxypicolinaldehyde presents a fascinating case of competing electronic effects. The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which is expected to increase the electrophilicity of the aldehyde carbon.[2] Conversely, the hydroxyl group at the 5-position can act as a resonance electron-donating group (+M), which would tend to decrease the aldehyde's reactivity. The overall reactivity of this molecule is therefore a delicate balance of these opposing influences.

In contrast, the comparator aldehydes exhibit more straightforward electronic profiles:

  • 3,5-dihydroxypicolinaldehyde : With two electron-donating hydroxyl groups, this aldehyde is anticipated to be the least reactive among the selected compounds towards nucleophiles.

  • 3-chloropicolinaldehyde : The chloro group is also an inductively withdrawing group, though generally less so than fluorine. Its presence is expected to enhance the aldehyde's reactivity compared to the unsubstituted picolinaldehyde.

  • 5-nitropicolinaldehyde : The nitro group is a potent electron-withdrawing group through both inductive and resonance effects (-I, -M).[1] This is predicted to make the aldehyde carbon significantly more electrophilic, rendering it the most reactive in this comparative set.

A summary of the key physicochemical properties of these aldehydes is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Reactivity
3-Fluoro-5-hydroxypicolinaldehydeC₆H₄FNO₂141.10Moderate
3,5-dihydroxypicolinaldehydeC₆H₅NO₃139.11Low
3-chloropicolinaldehydeC₆H₄ClNO141.55High
5-nitropicolinaldehydeC₆H₄N₂O₃152.11Very High

Table 1: Physicochemical Properties and Predicted Reactivity of Selected Picolinaldehydes. The predicted reactivity is based on the electronic effects of the substituents.

Comparative Reactivity in Key Synthetic Transformations

To provide a tangible comparison, we will consider two fundamental and widely utilized reactions in organic synthesis: the Knoevenagel condensation and Schiff base formation.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3][4] The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde.[3]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Active Methylene (e.g., Malononitrile) Enolate Enolate (Nucleophile) Active Methylene->Enolate -H+ Base Base (e.g., Piperidine) Base->Active Methylene Aldehyde Substituted Picolinaldehyde Enolate->Aldehyde Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral Intermediate Unsaturated Product α,β-Unsaturated Product Tetrahedral Intermediate->Unsaturated Product -H₂O

Figure 1: General mechanism of the base-catalyzed Knoevenagel condensation.

Based on the electronic effects discussed, the expected order of reactivity in the Knoevenagel condensation is:

5-nitropicolinaldehyde > 3-chloropicolinaldehyde > 3-Fluoro-5-hydroxypicolinaldehyde > 3,5-dihydroxypicolinaldehyde

Schiff Base Formation

Schiff base formation involves the condensation of a primary amine with an aldehyde to form an imine.[7] The initial step, nucleophilic attack of the amine on the carbonyl carbon, is often rate-limiting and is accelerated by increased electrophilicity of the aldehyde.[2]

G Primary Amine Primary Amine (R-NH₂) Aldehyde Substituted Picolinaldehyde Primary Amine->Aldehyde Nucleophilic Attack Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Imine Schiff Base (Imine) Carbinolamine->Imine -H₂O

Figure 2: General mechanism of Schiff base formation.

The predicted order of reactivity for Schiff base formation mirrors that of the Knoevenagel condensation, with the most electron-deficient aldehyde reacting the fastest. Studies on substituted pyridinecarboxaldehydes have shown that the position of the formyl group and the nature of other substituents significantly influence reaction rates.[1]

Experimental Protocols for Comparative Reactivity Assessment

To empirically validate the predicted reactivity trends, the following standardized experimental protocols can be employed.

General Protocol for Knoevenagel Condensation

This protocol allows for a direct comparison of the reactivity of the different aldehydes under identical conditions.

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Analysis Reactants Aldehyde (1 mmol) Malononitrile (1.1 mmol) Piperidine (0.1 mmol) Ethanol (10 mL) Stirring Stir at room temperature Reactants->Stirring TLC Monitor by TLC Stirring->TLC Isolation Isolate product by filtration TLC->Isolation Yield Determine yield Isolation->Yield Characterization Characterize by NMR, IR, MS Yield->Characterization

Figure 3: Experimental workflow for comparative Knoevenagel condensation.

Materials:

  • Substituted picolinaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of the substituted picolinaldehyde in ethanol, add malononitrile and piperidine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (or after a set time for comparative purposes), isolate the product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Determine the yield and characterize the product by spectroscopic methods (NMR, IR, MS).

By comparing the reaction times and yields for each of the four aldehydes, a quantitative measure of their relative reactivities can be established.

General Protocol for Schiff Base Formation Kinetics

UV-Vis spectrophotometry can be used to monitor the formation of the imine product in real-time, allowing for the determination of reaction rates.

Materials:

  • Substituted picolinaldehyde (0.01 M in ethanol)

  • Aniline (0.1 M in ethanol)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • In a quartz cuvette, mix the substituted picolinaldehyde solution and the aniline solution.

  • Add a catalytic amount of glacial acetic acid and quickly initiate absorbance readings at the λmax of the expected Schiff base.

  • Record the absorbance at regular time intervals.

  • Plot absorbance versus time to determine the initial reaction rate.

Comparing the initial rates for each aldehyde will provide a quantitative comparison of their reactivity towards Schiff base formation.

Conclusion

The reactivity of 3-Fluoro-5-hydroxypicolinaldehyde is a result of a subtle interplay between the inductive electron-withdrawing effect of the fluorine atom and the resonance electron-donating effect of the hydroxyl group. Based on established principles of physical organic chemistry, its reactivity towards nucleophiles is expected to be moderate, likely falling between that of the more activated 3-chloropicolinaldehyde and the deactivated 3,5-dihydroxypicolinaldehyde. The highly activated 5-nitropicolinaldehyde is predicted to be the most reactive in this series.

For drug development professionals and synthetic chemists, a thorough understanding of these structure-reactivity relationships is crucial for optimizing reaction conditions, predicting potential side reactions, and ultimately, designing more efficient synthetic routes to target molecules. The experimental protocols provided herein offer a framework for the empirical validation of these theoretical predictions.

References

  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B - RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/1968/j2/j29680000721
  • A Comparative Analysis of the Reactivity of 5-Formylpicolinonitrile and Other Pyridine Carboxaldehydes in Organic Synthesis - Benchchem. Available at: https://www.benchchem.com/b-2100000/a-comparative-analysis-of-the-reactivity-of-5-formylpicolinonitrile-and-other-pyridine-carboxaldehydes-in-organic-synthesis
  • A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications | IntechOpen. Available at: https://www.intechopen.com/online-first/120613
  • ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature - JOCPR. Available at: https://jocpr.com/vol6-iss2-2014/JOCPR-2014-6-2-411-417.pdf
  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941018/
  • reactions of 3-chloroindolenines with some nucleophiles. Available at: https://www.heterocycles.jp/library/journal/8/3/431
  • 14: Substituent Effects. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0/14%3A_Organic_Reactions_-_An_Introduction/14.04%3A_Substituent_Effects
  • A Comparative Guide to the Reactivity of Substituted Pyridinium Ylides - Benchchem. Available at: https://www.benchchem.com/b-2100000/a-comparative-guide-to-the-reactivity-of-substituted-pyridinium-ylides
  • asian journal of chemistry. Available at: https://asianpubs.org/index.php/ajc/article/view/10058
  • Knoevenagel condensation of aromatic aldehydes with malononitrile a - ResearchGate. Available at: https://www.researchgate.net/publication/287635293_Knoevenagel_condensation_of_aromatic_aldehydes_with_malononitrile_a_green_and_efficient_protocol_catalyzed_by_heteropolytungstostannate_K_11_H_P_2_W_18_O_68_HOSn_IV_OH_3_20H_2_O_and_its_magneti
  • Knoevenagel Condensation Reaction. Available at: https://www.sigmaaldrich.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Available at: https://www.semanticscholar.org/paper/RECENT-DEVELOPMENTS-IN-KNOEVENAGEL-CONDENSATION-A-Kumar-Ahmad/b244d9f0322b79e2c60805c862369d71c3563a6f
  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: https://www.bhu.ac.in/research_pub/jsr/V62_N1-2_2018/14_JSR_V62_N1-2_2018_Renu_Tiwari.pdf
  • Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10800040/
  • Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. - ResearchGate. Available at: https://www.researchgate.net/publication/328229983_Knoevenagel_condensation_of_substituted_aldehydes_with_malononitrile_in_the_presence_of_Fe_3_O_4_SiO_2_-CPTMS-DABCO

Sources

Comparative

Structural Validation of 3-Fluoro-5-hydroxypicolinaldehyde Derivatives: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

As drug discovery increasingly relies on highly functionalized, low-molecular-weight fragments, the precise structural validation of these intermediates becomes a critical bottleneck. 3-Fluoro-5-hydroxypicolinaldehyde (C...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on highly functionalized, low-molecular-weight fragments, the precise structural validation of these intermediates becomes a critical bottleneck. 3-Fluoro-5-hydroxypicolinaldehyde (CAS: 1227515-00-5, Formula: C₆H₄FNO₂)[1] is a highly valuable building block. The strategic placement of the fluorine atom modulates the pKa of the pyridine nitrogen, enhances metabolic stability, and alters lipophilicity[2].

However, functionalizing this aldehyde—whether through reductive amination, condensation, or cross-coupling—often yields derivatives with complex stereochemistry and ambiguous tautomeric states (e.g., hydroxypyridine ⇌ pyridone tautomerism). As a Senior Application Scientist, I have structured this guide to objectively compare the gold standard of Single-Crystal X-Ray Diffraction (SCXRD) against solution-state Nuclear Magnetic Resonance (NMR) , providing field-proven protocols and the mechanistic causality behind each analytical choice.

The Analytical Challenge: Causality in Method Selection

When validating novel derivatives of 3-Fluoro-5-hydroxypicolinaldehyde, scientists face two primary structural ambiguities:

  • Electronic Shielding Anomalies: The highly electronegative fluorine atom induces profound through-space and through-bond electronic shifts. This often renders standard computational ¹H and ¹³C NMR prediction models unreliable, making absolute regiochemical assignment difficult[2].

  • Conformational Flexibility & Tautomerism: In solution, pyridine derivatives can exhibit conformational flexibility and tautomerism that blur NMR signals[3].

The Causality of Choice: While NMR provides excellent data on bulk purity and dynamic behavior in solution, it relies on inferring structure through magnetic interactions[4]. In contrast, X-ray crystallography directly maps the electron density of the molecule in a static solid state[5]. For fluorinated pyridines, X-ray crystallography is the only method that can unambiguously pinpoint the spatial coordinates of the fluorine atom relative to the hydroxy/carbonyl groups and definitively assign absolute stereochemistry without relying on reference standards[6].

Comparative Performance: X-Ray Crystallography vs. NMR

To select the appropriate validation method, it is essential to understand the operational and technical trade-offs between SCXRD and NMR[4][7].

Performance MetricSingle-Crystal X-Ray Diffraction (SCXRD)Solution-State NMR (¹H, ¹³C, ¹⁹F)
Primary Output 3D Electron density map (Absolute configuration)1D/2D Spectra (Connectivity & dynamics)
Resolution / Certainty Atomic resolution (< 0.84 Å); Unambiguous[6]High connectivity certainty; Stereochem inferred
Tautomeric State Identifies the exact solid-state tautomerOften shows a time-averaged mixture
Sample Requirements Single, high-quality crystal (0.05 - 0.2 mm)1–5 mg dissolved in deuterated solvent
Fluorine Mapping Direct visualization of F-atom electron density¹⁹F-¹H HOESY required for spatial mapping[2]
Turnaround Time Days to Weeks (Crystallization is the bottleneck)Minutes to Hours (Rapid screening)
Destructive? Non-destructive (but requires crystallization)Non-destructive (sample fully recoverable)[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, a structural validation workflow must be self-validating. The following protocols detail the optimal methodologies for characterizing 3-Fluoro-5-hydroxypicolinaldehyde derivatives.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Rationale: We utilize Cu Kα radiation rather than Mo Kα. Copper radiation (λ = 1.5418 Å) provides a much stronger anomalous dispersion signal for light atoms (C, N, O, F), which is an absolute requirement for determining the absolute configuration of chiral derivatives without introducing a heavy-atom (e.g., bromine or iodine) derivative[6].

Step 1: Controlled Crystallization (Vapor Diffusion)

  • Dissolve 2–5 mg of the highly pure (>98%) fluorinated derivative in a minimum volume of a good solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL inner vial.

  • Place the inner vial inside a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., hexanes or pentane). Cap the outer vial tightly.

  • Causality: Vapor diffusion allows for an exceptionally slow, thermodynamically controlled increase in supersaturation. This prevents the rapid precipitation of amorphous powders—a common issue with polar heteroaromatics—and promotes the growth of diffraction-grade single crystals.

Step 2: Data Collection & Phase Solution

  • Harvest a crystal (approx. 0.1 x 0.1 x 0.05 mm) using a micromount and immediately transfer it to a cryostream set to 100–150 K. Cooling minimizes thermal motion (Debye-Waller factors), sharpening the diffraction spots and improving high-angle resolution[6].

  • Collect a full sphere of diffraction data using a microfocus Cu Kα source and a photon-counting pixel array detector.

  • Solve the phase problem using intrinsic phasing or charge-flipping algorithms (e.g., SUPERFLIP)[8].

  • Refine the structure anisotropically for all non-hydrogen atoms. Ensure the Flack parameter is near 0 (with a low standard deviation) to confirm absolute stereochemistry.

Protocol B: Orthogonal Solution-State Validation (¹⁹F-¹H HOESY NMR)

Rationale: Because the solid-state structure may represent only one thermodynamically stable conformer, solution-state NMR is required to confirm that the crystallized molecule represents the bulk sample and to observe its dynamic behavior[3][7].

Step 1: Sample Preparation

  • Dissolve 5 mg of the derivative in 0.6 mL of DMSO- d6​ . DMSO is chosen to disrupt intermolecular hydrogen bonding (specifically between the 5-hydroxy group and the pyridine nitrogen), which can cause line broadening.

Step 2: Heteronuclear Overhauser Effect Spectroscopy (HOESY)

  • Acquire a 2D ¹⁹F-¹H HOESY spectrum.

  • Causality: Standard NOESY only maps proton-proton distances. Because our molecule contains a critical 3-fluoro substituent, HOESY is required to detect through-space cross-relaxation between the ¹⁹F nucleus and spatially proximate protons (e.g., the proton at the 4-position). This orthogonally validates the regiochemistry observed in the X-ray structure[2].

Mechanistic Validation Workflow

The following diagram illustrates the logical decision tree for validating complex fluorinated picolinaldehyde derivatives, ensuring E-E-A-T standards are met through orthogonal integration.

G Start Synthesize 3-Fluoro-5-hydroxypicolinaldehyde Derivative Decision Structural Ambiguity? (Tautomerism / Stereochem) Start->Decision NMR 1D/2D NMR & 19F HOESY (Solution State) Decision->NMR Routine Check Xray X-Ray Crystallography (Solid State Gold Standard) Decision->Xray Absolute Proof Needed NMR_Result Conformational Dynamics & Bulk Purity NMR->NMR_Result Xray_Result Absolute Configuration & Tautomeric State Xray->Xray_Result Integrate Orthogonal Validation (E-E-A-T Standard) NMR_Result->Integrate Validates Bulk Xray_Result->Integrate Validates 3D Space

Fig 1: Orthogonal structural validation workflow for fluorinated picolinaldehyde derivatives.

Conclusion

For derivatives of 3-Fluoro-5-hydroxypicolinaldehyde, relying solely on standard NMR spectroscopy introduces significant risk due to fluorine-induced electronic anomalies and tautomeric flexibility. X-ray crystallography remains the definitive gold standard for establishing absolute configuration and exact atomic connectivity. However, the most robust, self-validating scientific approach pairs the high-resolution static 3D mapping of SCXRD with the dynamic, bulk-purity confirmation of ¹⁹F-¹H HOESY NMR. This orthogonal strategy guarantees the structural integrity required for downstream drug development applications.

References

  • Journal of the Chemical Society, Perkin Transactions 2. "X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction." RSC Publishing. Available at:[Link]

  • News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.net. Available at:[Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. Available at:[Link]

  • IUCrJ (PMC). "Single-crystal quality data from polycrystalline samples: finding the needle in the haystack." National Institutes of Health (NIH). Available at:[Link]

  • Journal of Medicinal Chemistry (PubMed). "Combined Use of Computational Chemistry, NMR Screening, and X-ray Crystallography for Identification and Characterization of Fluorophilic Protein Environments." National Institutes of Health (NIH). Available at: [Link]

Sources

Validation

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 3-Fluoro-5-hydroxypicolinaldehyde

This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of purity assessment of 3...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of purity assessment of 3-Fluoro-5-hydroxypicolinaldehyde. As a key starting material and intermediate in the synthesis of novel therapeutics, ensuring its purity is paramount. We will explore the underlying principles, provide robust starting protocols, and discuss the strategic application of each technique in a drug development context.

The unique structure of 3-Fluoro-5-hydroxypicolinaldehyde presents specific analytical challenges. The molecule's polarity, driven by the hydroxyl group, can complicate retention in traditional reversed-phase chromatography.[1] Furthermore, the aldehyde functional group is inherently reactive and susceptible to oxidation to a carboxylic acid or hydration in aqueous media to form a geminal diol.[2][3] This reactivity demands careful consideration during sample preparation and analysis to prevent the on-column or pre-analysis generation of artifacts that could be mistaken for impurities.

Part 1: HPLC-UV for Routine Purity Assessment and Quantification

The HPLC-UV method is the cornerstone for routine quality control, offering robustness, precision, and high throughput for quantifying the main component and known impurities. The goal is to establish a validated state of control for the intermediate.

Causality Behind Experimental Choices

The selection of a reversed-phase method is based on the aromatic nature of the pyridine ring, which provides sufficient hydrophobicity for retention on a C18 stationary phase.[4][5] A C18 column is a versatile and well-understood stationary phase, providing a reliable starting point.[6] The use of a volatile buffer like formic acid in the mobile phase is a deliberate choice. It effectively controls the ionization state of the pyridine nitrogen and hydroxyl group to ensure sharp, symmetrical peak shapes, and crucially, renders the method directly transferable to an LC-MS system without modification.[7]

Experimental Protocol: HPLC-UV Purity Method

This protocol is designed to be a self-validating system. System suitability tests, run before sample analysis, ensure the chromatographic system is performing adequately. The method's performance must be formally verified through a validation process according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, precision, and accuracy.[8][9][10]

  • Instrumentation & Columns:

    • HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 5% B

      • 17.1-22 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm or optimal wavelength determined by UV scan.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Prepare fresh and analyze promptly to mitigate degradation.[3]

  • Data Analysis & Purity Calculation:

    • Purity is determined by area percent normalization. The peak area of the main component is expressed as a percentage of the total area of all observed peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Preparation (0.5 mg/mL in Diluent) inject Inject Sample prep_sample->inject prep_mobile Mobile Phase Prep (0.1% Formic Acid) instrument HPLC System Setup (C18 Column, Gradient) prep_mobile->instrument instrument->inject detect UV Detection (254 nm) inject->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for routine purity analysis by HPLC-UV.

Part 2: LC-MS for Definitive Impurity Identification

When unknown impurities are detected by HPLC-UV, or for comprehensive characterization during process development, LC-MS is the definitive tool. Its power lies in providing molecular weight and structural information, transforming an unknown peak into an identified compound.[11][] This is essential for understanding reaction byproducts, degradation pathways, and meeting regulatory requirements for impurity characterization.[13]

Causality Behind Experimental Choices

The use of a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is critical. HRMS provides highly accurate mass measurements (sub-ppm), which allows for the confident determination of the elemental composition of an impurity.[7] This is a significant advantage over nominal mass instruments. Electrospray ionization (ESI) in positive mode is chosen because the basic nitrogen on the pyridine ring is easily protonated. The acquisition of both full-scan MS data and fragmentation data (MS/MS) in a single run provides a comprehensive dataset for identification.[11]

Experimental Protocol: LC-MS Impurity Identification
  • Instrumentation:

    • LC System: An HPLC or UHPLC system. The HPLC method described in Part 1 can be used directly.

    • MS System: High-Resolution Mass Spectrometer (e.g., Agilent Q-TOF, Thermo Orbitrap).

  • LC Conditions:

    • Identical to the HPLC-UV method described above to ensure chromatographic correlation.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325°C

    • Nebulizer Pressure: 35 psig

    • Mass Range: 50 - 1000 m/z

    • Acquisition Mode:

      • MS1 (Full Scan): Acquire data across the full mass range to detect all ions.

      • MS2 (Auto MS/MS or dd-MS2): Automatically trigger fragmentation scans on the most abundant ions detected in the MS1 scan. Set a collision energy (e.g., 10-40 eV) to induce fragmentation.

  • Data Analysis Strategy:

    • Peak Detection: Identify impurity peaks in the Total Ion Chromatogram (TIC).

    • Formula Generation: For each impurity, extract the accurate mass from the MS1 spectrum and use software to generate a list of possible elemental formulas.

    • Structural Elucidation: Analyze the MS/MS fragmentation pattern. Compare the fragmentation of the impurity to that of the main compound to identify shared structural motifs and deduce the location of modifications.

    • Confirmation: Propose a structure for the impurity consistent with the molecular formula and fragmentation data.

Workflow for LC-MS Impurity Identification

LCMS_Workflow cluster_analysis LC-MS Analysis cluster_data Data Interpretation lc_separation LC Separation (MS-Compatible Method) ms1_scan MS1 Full Scan (Detect All Ions) lc_separation->ms1_scan ms2_scan Data-Dependent MS/MS (Fragment Precursors) ms1_scan->ms2_scan get_mass Determine Accurate Mass (from MS1) ms1_scan->get_mass get_fragments Analyze Fragmentation (from MS/2) ms2_scan->get_fragments find_impurities Extract Impurity Peaks from TIC find_impurities->get_mass find_impurities->get_fragments get_formula Generate Elemental Composition get_mass->get_formula propose_structure Propose Impurity Structure get_formula->propose_structure get_fragments->propose_structure

Caption: Workflow for impurity identification using LC-HRMS.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Primary Purpose Quantitative purity assessment, assayQualitative impurity identification & structural elucidation
Information Provided Retention Time, UV AbsorbanceRetention Time, Accurate Mass, Elemental Composition, Fragmentation Pattern
Selectivity Based on chromatographic separationChromatographic separation + Mass-to-charge ratio filtering
Sensitivity Good, but dependent on chromophoreExcellent, often superior to UV for poorly absorbing compounds
Impurity Identification Not possible for unknowns; requires reference standardsDefinitive identification of unknown structures
Regulatory Standing Standard for QC, release testing, and stability studiesRequired for characterization of impurities above identification thresholds
Complexity & Cost Lower instrument cost, simpler operationHigher instrument cost, requires specialized expertise for data interpretation
Throughput HighLower, due to more complex data analysis

Conclusion and Strategic Recommendations

HPLC-UV and LC-MS are not competing but complementary techniques in the analysis of 3-Fluoro-5-hydroxypicolinaldehyde.

  • For routine quality control, batch release, and stability testing , a validated HPLC-UV method is the appropriate choice. It provides the necessary precision and robustness for confirming that the material consistently meets a predefined purity specification.

  • During process development, for troubleshooting, and for meeting regulatory requirements for impurity characterization , LC-MS is indispensable. It provides the detailed structural information needed to understand the impurity profile, which is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.

By strategically deploying both methods, researchers and drug development professionals can ensure a comprehensive understanding and control of the purity of 3-Fluoro-5-hydroxypicolinaldehyde, safeguarding the quality and safety of the final pharmaceutical product.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation. [14]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies Application Note. [7]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [8][15]

  • Al-Majidi, S. M. I., & Ibraheem, H. H. (2022). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Pharmaceutical and Medical Sciences, 8(1), 1-5. [2]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 826-832. [11]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [9]

  • Bebawy, L. I. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In A. S. Hussain, & M. E. Johnson (Eds.), Handbook of Pharmaceutical Analysis by HPLC (pp. 129-155). CRC Press. [10]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [16]

  • LC-MS-Based Rapid and Accurate Drug Impurity Analysis. BOC Sciences. []

  • Kumar, P., et al. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry, 14(1), 586-593. [13]

  • Debrus, B., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC North America, 28(4). [17]

  • Różyło, J. K., & Dąbrowska, M. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5123. [4]

  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [3]

  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-(tert-Butoxy)picolinaldehyde. BenchChem. [6]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [5]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [1]

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Comparative

A Comparative Guide to the Biological Activity of Functionalized Pyridine Aldehyde Derivatives

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its derivatization offers a versatile platform for the development of novel compounds...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its derivatization offers a versatile platform for the development of novel compounds with a wide array of biological activities. Among the various starting materials for such derivatization, functionalized picolinaldehydes, such as 3-Fluoro-5-hydroxypicolinaldehyde, represent key building blocks for introducing desirable physicochemical properties like enhanced metabolic stability and target binding affinity.[1] This guide provides a comparative analysis of the biological activities of different classes of compounds derived from functionalized pyridine aldehydes, with a focus on their potential as anticancer and antimicrobial agents. While direct and extensive studies on derivatives of 3-Fluoro-5-hydroxypicolinaldehyde are emerging, this guide will draw upon the broader class of substituted pyridine aldehyde derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Key Compound Classes and Their Biological Potential

The aldehyde functional group of picolinaldehydes is a reactive handle for the synthesis of a variety of derivatives. This guide will focus on three major classes: Schiff bases, hydrazones, and chalcones.

  • Schiff Bases: Formed by the condensation of a primary amine with an aldehyde, Schiff bases are a cornerstone of medicinal chemistry.[2] The resulting imine or azomethine group is crucial for their biological activity, which includes antimicrobial, antifungal, and anticancer properties.[2][3] The incorporation of a pyridine ring, particularly with electronegative substituents like fluorine, can significantly modulate these activities.[4]

  • Hydrazones: These compounds, characterized by the -NHN=CH- group, are synthesized from the reaction of hydrazides with aldehydes.[5] Hydrazone derivatives are recognized for their broad spectrum of biological activities, including antitumoral, antimicrobial, and anti-inflammatory effects.[5][6]

  • Chalcones: As α,β-unsaturated ketones, chalcones are precursors to flavonoids and are known for their diverse pharmacological properties.[7] They can be synthesized via the Claisen-Schmidt condensation of an aldehyde and an acetophenone.[8] Chalcone derivatives have demonstrated significant potential as antibacterial and anticancer agents.[7][9]

Comparative Analysis of Biological Activity

The biological efficacy of these derivatives is highly dependent on their structural features, including the nature and position of substituents on the pyridine and other aromatic rings.

Anticancer Activity

The evaluation of anticancer activity often involves determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.

Compound ClassRepresentative Compound Example (Structure not from 3-Fluoro-5-hydroxypicolinaldehyde)Cancer Cell LineIC50 (µM)Reference
Hydrazone3h (a hydrazide-hydrazone derivative)PC-3 (Prostate)1.32[10]
MCF-7 (Breast)2.99[10]
HT-29 (Colon)1.71[10]
Chalcone5n (bromoethyl chalcone)DU145 (Prostate)8.719[11]
SKBR-3 (Breast)7.689[11]
HEPG2 (Liver)9.380[11]
Dihydropyridine3a (a dihydropyridine carboxylic acid derivative)HCT-15 (Colon)7.94[12]

Insights from the Data:

Hydrazone derivatives, as exemplified by compound 3h, have shown remarkable potency against a range of cancer cell lines, with IC50 values in the low micromolar range.[10] This suggests that the hydrazone scaffold is a promising starting point for the development of novel anticancer agents. Chalcones also exhibit significant cytotoxic activity, although the example shown has slightly higher IC50 values compared to the presented hydrazone.[11] Dihydropyridine derivatives also show promise, with IC50 values in a similar range to the chalcones.[12] The presence of halogens, such as bromine in the chalcone example, often enhances cytotoxic effects.

Antimicrobial Activity

For antimicrobial evaluation, the Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]

Compound ClassRepresentative Compound Example (Structure not from 3-Fluoro-5-hydroxypicolinaldehyde)MicroorganismMIC (µg/mL)Reference
Schiff Base ComplexNi(II) complex of (Z)‐2‐[(4‐nitrobenzylidene)amino]phenolBacillus subtilis3.9[14]
Chalcone3c (a halogenated chalcone)Staphylococcus aureus62.5[15]
Candida albicans62.5[15]
Pyridine Schiff Base(E)-2-{[(3-aminopyridin-4-yl)imino]-methyl}-4,6-di-chloro-phenolCryptococcus spp.Not specified (active)[16]

Insights from the Data:

Metal complexes of Schiff bases can exhibit potent antimicrobial activity, with the Ni(II) complex showing a very low MIC value against Bacillus subtilis.[14] This highlights the potential of metal complexation to enhance biological activity. Chalcones also demonstrate broad-spectrum antimicrobial activity against both bacteria and fungi.[15] Pyridine-containing Schiff bases have shown notable antifungal activity, which can be modulated by substituents on the phenolic ring.[4][16]

Experimental Methodologies

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed adhere Incubate overnight for adherence seed->adhere treat Treat with test compounds adhere->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate end_node End: Cytotoxicity Data calculate->end_node

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13]

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

MIC_Determination_Workflow start Start: Prepare Test Compounds & Microorganisms dilute Serial dilution of compounds in 96-well plate start->dilute prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate Inoculate wells with microbial suspension dilute->inoculate prepare_inoculum->inoculate incubate Incubate plate for 18-24h inoculate->incubate observe Visually inspect for microbial growth incubate->observe determine_mic Identify the lowest concentration with no growth (MIC) observe->determine_mic end_node End: MIC Value determine_mic->end_node

Caption: Workflow for MIC determination using the broth microdilution method.

Mechanistic Insights: Apoptosis Induction

A common mechanism of action for many anticancer compounds is the induction of apoptosis, or programmed cell death. The activation of caspases, a family of cysteine proteases, is a key event in this process.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Reagent Addition: Add a single reagent containing a proluminescent caspase-3/7 substrate to the cells. This reagent also lyses the cells.

  • Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence corresponds to an increase in caspase-3/7 activity.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Compound Anticancer Compound Mitochondria Mitochondria Compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

Caption: Simplified intrinsic apoptosis signaling pathway induced by an anticancer agent.

Conclusion and Future Directions

The derivatization of functionalized pyridine aldehydes, such as 3-Fluoro-5-hydroxypicolinaldehyde, provides a rich source of novel compounds with significant biological potential. Schiff bases, hydrazones, and chalcones derived from these scaffolds have demonstrated promising anticancer and antimicrobial activities. The incorporation of fluorine and hydroxyl groups can enhance these activities through various mechanisms, including increased binding affinity and improved pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a wider range of derivatives from specifically 3-Fluoro-5-hydroxypicolinaldehyde to establish clear structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their biological effects. The insights gained from such studies will be invaluable for the rational design of the next generation of pyridine-based therapeutic agents.

References

  • Carreño, A., et al. (2020). Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect. Molecules, 25(15), 3439. Available at: [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. Available at: [Link]

  • Carreño, A., et al. (2021). Study of the structure–bioactivity relationship of three new pyridine Schiff bases: synthesis, spectral characterization, DFT calculations and biological assays. RSC Advances, 11(52), 32947-32961. Available at: [Link]

  • Guo, Z., et al. (2019). Synthesis, Characterization, and Antifungal Activity of Schiff Bases of Inulin Bearing Pyridine ring. Molecules, 24(4), 782. Available at: [Link]

  • IntechOpen. (2022). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. Available at: [Link]

  • Bimla, et al. (2024). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Journal of Pharmaceutical Research International, 36(8), 46-61. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link]

  • Kuete, V., et al. (2016). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. British Journal of Pharmaceutical Research, 14(6), 1-10. Available at: [Link]

  • Narayana, C., et al. (2012). Design, synthesis and evaluation of chalcones as anti-microbial agent. Journal of Chemical and Pharmaceutical Research, 4(1), 356-359. Available at: [Link]

  • Ferreira, R. S., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Basic and Clinical Pharmacy, 12(1), 1-7. Available at: [Link]

  • Aftab, M., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 36(1), 45-58. Available at: [Link]

  • Ashburn, B. O., et al. (2018). Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 8(5), 1-8. Available at: [Link]

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  • Świątek, P., et al. (2019). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Medicinal Chemistry, 15(8), 874-884. Available at: [Link]

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  • Khan, I., & Ibrar, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Molecular and Genetic Medicine, 11(4), 1-7. Available at: [Link]

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  • Yilmaz, I., et al. (2020). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 17(1), 85-97. Available at: [Link]

  • Mihajlović, M., Trif, L., & Živković, J. (2024). Metal Complexes Containing Bioactive Ligands: Structure and Biological Evaluation. Inorganics, 12(3), 75. Available at: [Link]

  • IJFMR. (2024). Overview of Biological Activities and Synthesis of Schiff Base. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes. Molecules, 27(15), 4930. Available at: [Link]

  • Scilit. (2024). Metal Complexes Containing Bioactive Ligands: Structure and Biological Evaluation. Available at: [Link]

  • Al-jebori, A. M. K., et al. (2022). Synthesis, characterization and biological evaluation of some metals complexes with new Azo-Schiff ligand. International journal of health sciences, 6(S5), 9036-9049. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-5-methylpicolinaldehyde. Available at: [Link]

  • Pomeisl, K., et al. (2016). Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. Beilstein Journal of Organic Chemistry, 12, 771-781. Available at: [Link]

  • Herrera-Mayorga, A. D., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 28(21), 7247. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Advances, 14(38), 27367-27382. Available at: [Link]

Sources

Validation

Analytical Cross-Validation of Novel 3-Fluoro-5-hydroxypicolinaldehyde Compounds: A Comparative Guide

As drug discovery pipelines increasingly rely on halogenated building blocks to improve metabolic stability and target binding, 3-Fluoro-5-hydroxypicolinaldehyde (CAS 1227515-00-5) has emerged as a critical intermediate....

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on halogenated building blocks to improve metabolic stability and target binding, 3-Fluoro-5-hydroxypicolinaldehyde (CAS 1227515-00-5) has emerged as a critical intermediate. However, the introduction of the highly electronegative fluorine atom fundamentally alters the molecule's physicochemical properties compared to its non-fluorinated counterparts (1[1]).

For researchers and analytical scientists, relying on a single analytical method for purity and structural confirmation is insufficient. This guide provides an objective comparison of 3-Fluoro-5-hydroxypicolinaldehyde against alternative analogs, detailing a self-validating, orthogonal cross-validation strategy using qNMR, HPLC-UV, and LC-MS/MS.

Comparative Physicochemical Profiling

To understand the analytical behavior of 3-Fluoro-5-hydroxypicolinaldehyde, we must benchmark it against its non-fluorinated (5-Hydroxypicolinaldehyde) and chlorinated (3-Chloro-5-hydroxypicolinaldehyde) alternatives.

The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect across the pyridine ring. This causality manifests in three distinct analytical shifts:

  • Increased Acidity: The pKa of the C5-hydroxyl group is lowered, stabilizing the phenoxide anion and drastically improving ionization efficiency in negative-mode mass spectrometry.

  • Hypsochromic UV Shift: The electron density alteration causes a slight blue shift in the UV absorbance maximum compared to the non-fluorinated analog.

  • NMR Spin-Spin Coupling: The ^19F nucleus introduces distinct ^19F-^1H and ^19F-^13C couplings, providing a built-in structural verification mechanism that non-halogenated alternatives lack.

Table 1: Comparative Analytical Metrics
CompoundUV Max (nm)ESI-MS Ionization Mode^19F NMR Shift (ppm)HPLC Retention Time (min)
3-Fluoro-5-hydroxypicolinaldehyde 285Negative (M-H)⁻-124.54.2
5-Hydroxypicolinaldehyde 292Negative (M-H)⁻N/A3.5
3-Chloro-5-hydroxypicolinaldehyde 288Negative (M-H)⁻N/A5.1
Conditions: C18 column, 5-95% Acetonitrile in 0.1% Formic Acid over 10 mins.

Orthogonal Validation Workflow

Cross-validation involves comparing the results from two or more orthogonal analytical methods. As established in industry standards, HPLC provides a relative purity based on the UV response of all detected components, while qNMR provides an absolute purity based on the mass of the analyte relative to a certified standard (2[2]). Integrating LC-MS/MS further ensures that trace impurities invisible to UV or NMR are identified (3[3]).

G Start 3-Fluoro-5-hydroxypicolinaldehyde (Batch Sample) Split Sample Preparation & Aliquoting Start->Split NMR Quantitative NMR (qNMR) Absolute Mass Purity Split->NMR HPLC HPLC-UV Analysis Relative Area Purity Split->HPLC LCMS LC-MS/MS Analysis Trace Impurity & ID Split->LCMS DataSync Data Integration & Orthogonal Cross-Validation NMR->DataSync Mass % & Structure HPLC->DataSync Area % & RT LCMS->DataSync m/z & Fragmentation Report Validated Certificate of Analysis (CoA) DataSync->Report

Figure 1: Orthogonal cross-validation workflow integrating qNMR, HPLC-UV, and LC-MS/MS.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed with internal causality. The following methodologies are engineered specifically for the chemical nuances of 3-Fluoro-5-hydroxypicolinaldehyde.

A. Quantitative NMR (qNMR) for Absolute Purity
  • Objective: Establish the absolute mass fraction of the compound without relying on external UV calibration curves.

  • Protocol:

    • Accurately weigh ~10.0 mg of 3-Fluoro-5-hydroxypicolinaldehyde and ~5.0 mg of an internal standard (e.g., Maleic acid, NIST traceable).

    • Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6.

    • Acquire a 1D ^1H spectrum using a standard proton sequence.

    • Critical Parameter: Set the relaxation delay (D1) to 30 seconds.

  • Causality: A 30-second relaxation delay is mandatory to ensure the complete magnetic relaxation of all relevant protons before the next pulse. Failing to do so results in incomplete signal recovery, skewing the integration ratios and artificially inflating or deflating the absolute mass calculation.

B. HPLC-UV for Relative Purity & Isomer Separation
  • Objective: Quantify relative purity and separate structurally similar impurities (e.g., des-fluoro or positional isomers).

  • Protocol:

    • Prepare a 1.0 mg/mL sample in Acetonitrile:Water (50:50 v/v).

    • Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm).

    • Elute using a gradient mobile phase: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The C5-hydroxyl group on the pyridine ring is weakly acidic. If a neutral mobile phase is used, the compound exists in a state of partial ionization, leading to severe peak tailing and unpredictable retention. The addition of 0.1% Formic Acid forces the molecule into a fully protonated, neutral state, ensuring sharp, Gaussian peak shapes and reproducible retention times.

C. LC-MS/MS for Trace Quantification
  • Objective: Validate the identity of the main peak and quantify trace impurities below the UV detection limit, adhering to EMA bioanalytical guidelines (4[4]).

  • Protocol:

    • Dilute the sample to 10 ng/mL in the starting mobile phase.

    • Analyze via Electrospray Ionization (ESI) in Negative Ion Mode .

    • Monitor the transition m/z 140.01 → 112.0 (loss of CO from the aldehyde group).

  • Causality: While many pyridine derivatives are analyzed in positive mode (protonating the pyridine nitrogen), the strong electron-withdrawing nature of the C3-fluorine combined with the C5-hydroxyl makes the phenoxide anion exceptionally stable. Consequently, negative mode ESI yields a signal-to-noise ratio that is orders of magnitude higher than positive mode.

Cross-Validation Data Synthesis

A robust cross-validation requires the convergence of data from these orthogonal techniques. The table below demonstrates typical acceptance criteria for a high-purity batch of 3-Fluoro-5-hydroxypicolinaldehyde.

Table 2: Cross-Validation Purity Results (Representative Batch)
Analytical MethodPurity ResultVariance (RSD %)Primary OutputValidation Role
qNMR (Absolute) 98.2%0.4%Mass %Anchors the true mass value against a NIST standard.
HPLC-UV (Relative) 98.5%0.2%Area %Confirms absence of UV-active organic impurities.
LC-MS/MS (Trace) >99.0%1.1%m/z 140.01Identifies co-eluting peaks and verifies molecular mass.

Mechanistic Insight: The minor discrepancy between HPLC (98.5%) and qNMR (98.2%) is expected and self-validating. HPLC measures the relative UV response of all detected components; if an impurity lacks a strong chromophore, HPLC will overestimate purity. qNMR measures absolute mass, accounting for non-UV-active impurities (like residual inorganic salts or water). The tight convergence (Δ < 0.5%) confirms the batch is free of both UV-invisible and structurally similar impurities.

References

  • Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels. MDPI. [Link]

Sources

Comparative

A Head-to-Head Comparison of Purification Strategies for Fluorinated Pyridines

For researchers, medicinal chemists, and professionals in drug development, the integration of fluorine into pyridine scaffolds is a critical strategy for modulating the pharmacokinetic and physicochemical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the integration of fluorine into pyridine scaffolds is a critical strategy for modulating the pharmacokinetic and physicochemical properties of bioactive molecules.[1] However, the unique reactivity of fluorinating agents and the properties of the resulting fluorinated pyridines often introduce significant purification challenges. This guide provides an in-depth comparison of common purification strategies, supported by experimental insights, to empower scientists to select the most effective method for their specific needs.

The Challenge: Common Impurities in Fluorinated Pyridine Synthesis

The purification strategy is intrinsically linked to the impurity profile of the crude product. Common synthetic routes to fluorinated pyridines, such as the Balz-Schiemann reaction, Halogen Exchange (Halex) reactions, and direct C-H fluorination, each generate a characteristic set of byproducts.[2][3]

Key impurities frequently encountered include:

  • Unreacted Starting Materials: Such as the corresponding aminopyridine, chloropyridine, or the parent pyridine.[4]

  • Regioisomers: C-H fluorination and other methods can sometimes yield a mixture of isomers.[5]

  • Hydrolyzed Byproducts: The presence of water can lead to the formation of hydroxypyridines, particularly in Halex reactions or during the workup of diazonium salts.[2][6]

  • Over-fluorinated or Under-fluorinated Species: Incomplete reactions can leave starting material, while aggressive conditions can lead to multiple fluorine additions.

  • Solvent Adducts and Polymeric Materials: Especially in the Balz-Schiemann reaction, where the reactive diazonium intermediate can lead to the formation of polymeric tars.[7]

Understanding the likely impurities based on the synthetic route is the first step in designing an effective purification workflow.

Core Purification Strategies: A Comparative Analysis

The choice of purification method depends on the scale of the synthesis, the physical properties of the target compound (solid vs. liquid), and the nature of the impurities. The most common techniques are column chromatography, crystallization, distillation, and extraction.

Column Chromatography

Silica gel column chromatography is a versatile and widely used technique for the purification of fluorinated pyridines.[6] It is particularly effective for removing non-polar impurities and separating isomers with different polarities.

Underlying Principles: Separation on silica gel is based on the differential adsorption of compounds based on their polarity. The polar silica surface interacts more strongly with polar compounds, leading to slower elution.

Causality in Experimental Choices:

  • Solvent System Selection: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[6][8] The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities. For fluorinated pyridines, which can be relatively non-polar, a lower percentage of the polar solvent is often required.

  • Gradient vs. Isocratic Elution: A gradient elution (gradually increasing the polarity of the mobile phase) is often employed to first elute non-polar byproducts and then the target compound, followed by more polar impurities. Isocratic elution (constant solvent composition) can provide better resolution for challenging separations.[4]

Experimental Protocol: Flash Chromatography of 2-Fluoro-6-phenylpyridine

  • Slurry Preparation: The crude amber-colored oil (approx. 7 g) is adsorbed onto a small amount of silica gel.

  • Column Packing: A column is packed with silica gel (e.g., 340 g) and equilibrated with the starting mobile phase (e.g., 95:5 heptane/EtOAc).[1]

  • Loading and Elution: The silica-adsorbed crude material is loaded onto the column. The mobile phase is then passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC or LC-MS to identify those containing the pure product.

  • Concentration: The pure fractions are combined and concentrated under reduced pressure to yield the purified product.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_crude Crude Fluoropyridine prep_tlc TLC Analysis for Solvent System prep_crude->prep_tlc prep_silica Adsorb on Silica prep_crude->prep_silica sep_load Load Sample prep_silica->sep_load sep_pack Pack and Equilibrate Column sep_pack->sep_load sep_elute Elute with Solvent Gradient sep_load->sep_elute sep_collect Collect Fractions sep_elute->sep_collect ana_tlc Analyze Fractions (TLC/LC-MS) sep_collect->ana_tlc ana_combine Combine Pure Fractions ana_tlc->ana_combine ana_concentrate Concentrate Under Vacuum ana_combine->ana_concentrate ana_product Pure Fluoropyridine ana_concentrate->ana_product

Caption: Workflow for purification by column chromatography.

Crystallization

For solid fluorinated pyridines, crystallization can be a highly effective method for achieving high purity, often exceeding that obtainable by chromatography.[6]

Underlying Principles: This technique relies on the differences in solubility between the target compound and impurities in a given solvent or solvent mixture at different temperatures. A saturated solution is prepared at an elevated temperature, and as it cools, the solubility of the compound decreases, leading to the formation of crystals.

Causality in Experimental Choices:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Screening various solvents is often necessary. The crystal packing of fluorinated pyridines can be influenced by weak intermolecular interactions, making solvent choice crucial.[9][10]

  • Cooling Rate: Slow cooling generally promotes the growth of larger, more well-defined crystals, which tend to exclude impurities more effectively. Rapid cooling can lead to the precipitation of smaller, less pure crystals.

Experimental Protocol: Recrystallization of a Solid Fluoropyridine [4]

  • Dissolution: Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes).

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Logical Flow for Crystallization

G start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool refrigerate Further Cooling (Refrigerator/Freezer) cool->refrigerate filter Vacuum Filtration refrigerate->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry product High Purity Crystals dry->product

Caption: Step-by-step process for purification by crystallization.

Distillation

For liquid fluorinated pyridines, distillation is a powerful technique for purification, especially on a larger scale.[6]

Underlying Principles: Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to lower the boiling point.

Causality in Experimental Choices:

  • Vacuum Level: A lower pressure results in a lower boiling point. The appropriate vacuum level is chosen to allow for distillation at a temperature that does not cause decomposition of the product.

  • Fractional vs. Simple Distillation: For separating compounds with close boiling points, such as regioisomers or starting material from the product, fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary.[4] Simple distillation is suitable for separating the product from non-volatile impurities.

Experimental Protocol: Vacuum Distillation of a Liquid Fluoropyridine [4]

  • Apparatus Setup: Assemble a clean, dry distillation apparatus (short-path or fractional).

  • Charging the Flask: Place the crude liquid in the distillation flask with a stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the distillate in fractions as the temperature of the vapor changes. The main product fraction is collected at a stable temperature corresponding to its boiling point at the applied pressure.

  • Analysis: Analyze the purity of each fraction by GC or NMR.[4]

Extraction

Liquid-liquid extraction is typically used as a preliminary purification step during the workup of a reaction rather than a final purification method.[11]

Underlying Principles: This method separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous phase and an organic solvent.

Causality in Experimental Choices:

  • pH Adjustment: The basicity of the pyridine nitrogen can be exploited. By washing an organic solution of the crude product with an acidic aqueous solution (e.g., dilute HCl), the fluorinated pyridine can be protonated and drawn into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and re-extracted with an organic solvent to recover the purified product.[5]

  • Solvent Choice: The organic solvent should be immiscible with water and should have a high solubility for the target compound and low solubility for the impurities being removed. Common choices include dichloromethane, ethyl acetate, and diethyl ether.[6]

Data Summary and Comparison

Purification StrategyTypical PurityTypical YieldBest ForKey Limitations
Column Chromatography >98%[4]50-80%[4]Complex mixtures, isomer separationTime-consuming, solvent-intensive, potential for product loss on the column[4]
Crystallization >99%[4]40-70%[4]Solid compoundsLower yield if the compound has significant solubility in the cold solvent[4]
Vacuum Distillation 95-98%[4]60-90%[4]Large-scale purification of liquidsMay not effectively separate impurities with very close boiling points[4]
Extraction PreliminaryHighInitial workup, removing major impuritiesNot a final purification method, can be emulsion-prone

Note: Yields are highly dependent on the initial purity of the crude material.

Conclusion

The successful purification of fluorinated pyridines requires a thoughtful approach based on the synthetic route, the nature of the impurities, and the physical properties of the target molecule. While column chromatography offers versatility, crystallization can provide the highest purity for solids. For large-scale liquid purifications, distillation is often the most efficient method. A multi-step approach, such as an initial extractive workup followed by chromatography or distillation, is often the most effective strategy for achieving high-purity fluorinated pyridines essential for research and drug development.

References

  • Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(3), 1535–1546. [Link]

  • Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives.
  • n-fluoropyridinium triflate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • REPORT DOCUMENT
  • MacKenzie, D. R., & Smot, R. (n.d.). Gas Chromatographic Separation of Fluoropyridines Using Mixed Stationary Phases.
  • MacKenzie, D. R., & Smot, R. (n.d.). Gas Chromatographic Separation of Fluoropyridines Using Mixed Stationary Phases. Journal of Chromatographic Science, 11(1), 43–45. [Link]

  • Beier, P., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13534–13544. [Link]

  • Le, C. M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11224–11232. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

  • Li, Z., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(16), 4030–4033. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46–53. [Link]

  • Process for the preparation of fluorinated pyridines. (n.d.). Google Patents.
  • Fier, P. S., & Hartwig, J. F. (n.d.). is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with - Organic Syntheses Procedure. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3448. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]

  • Mykhailiuk, P. K. (2022). A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg Chemistry Department.
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.). Google Patents.
  • Purification of Fluorine by Distillation. (n.d.). SciSpace. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

3-Fluoro-5-hydroxypicolinaldehyde proper disposal procedures

As a Senior Application Scientist, establishing rigorous, causality-driven protocols for handling specialized building blocks is critical for both laboratory safety and experimental reproducibility. 3-Fluoro-5-hydroxypic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing rigorous, causality-driven protocols for handling specialized building blocks is critical for both laboratory safety and experimental reproducibility. 3-Fluoro-5-hydroxypicolinaldehyde (CAS: 1227515-00-5) is a highly valuable fluorinated pyridine derivative used extensively in drug discovery as a bioisostere. However, its specific structural features—an electrophilic aldehyde adjacent to a pyridine nitrogen, coupled with a fluorine atom—dictate strict operational and disposal parameters.

The following technical guide provides a comprehensive, self-validating framework for the safe handling, spill decontamination, and lifecycle disposal of this compound.

Physicochemical & Hazard Profiling

Before handling, it is essential to understand the quantitative and hazard parameters of the compound. The presence of the aldehyde group makes it susceptible to auto-oxidation, while the fine powder form presents an inhalation risk.

PropertyValue / Specification
Chemical Name 3-Fluoro-5-hydroxypicolinaldehyde
CAS Number 1227515-00-5
Molecular Formula C₆H₄FNO₂
Molecular Weight 141.10 g/mol
Purity ≥97%
Storage Conditions 2–8°C, stored under Nitrogen
GHS Hazard Classes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Data sourced from the1[1].

Mechanistic Handling Logic (Expertise & Experience)

The handling of 3-Fluoro-5-hydroxypicolinaldehyde requires an understanding of its chemical reactivity:

  • Auto-Oxidation Vulnerability: Aldehydes readily undergo auto-oxidation in the presence of atmospheric oxygen to form the corresponding carboxylic acids. This is why the compound must be stored under an inert nitrogen atmosphere at 4°C 2[2].

  • Aerosolization and Respiratory Risk: As a fine powder classified under GHS as H335 (May cause respiratory irritation), static charge buildup during weighing can cause the powder to aerosolize.

  • Halogenated Degradation Products: The presence of the fluorine atom on the pyridine ring means that improper thermal destruction will yield highly corrosive and toxic hydrogen fluoride (HF) gas.

Operational & Disposal Workflow

Workflow A 3-Fluoro-5-hydroxypicolinaldehyde (Solid Formulation) B Weighing & Handling (Ventilated Enclosure) A->B C Reaction Execution (Inert N2 Atmosphere) B->C D Spill / Contamination B->D Accidental Release E Liquid Waste (Halogenated Organic) C->E Mother Liquor F Solid Waste (Contaminated PPE) C->F Consumables D->F Absorbent/Cleanup G High-Temp Incineration (Flue-Gas Scrubber) E->G F->G

Fig 1: Operational handling, spill management, and disposal workflow for fluorinated aldehydes.

Step-by-Step Methodologies

Protocol 1: Safe Weighing and Solution Preparation

This protocol ensures the prevention of aerosolization and protects the integrity of the aldehyde.

  • Environmental Control: Ensure the fume hood face velocity is operating between 80–100 fpm. Equip standard PPE, including nitrile gloves, safety goggles, and a lab coat.

  • Static Elimination: Pass the sealed chemical container and the weigh boat through an anti-static ionizer.

    • Causality: Fine organic powders hold static charges. Eliminating static prevents fly-away powder, directly mitigating the H335 respiratory irritation hazard.

  • Inert Transfer: Weigh the desired mass onto the pre-tared boat. Immediately purge the source container with a gentle stream of Nitrogen or Argon before resealing to prevent auto-oxidation.

  • Solubilization: Dissolve the solid in the chosen reaction solvent (e.g., anhydrous THF or DCM) before removing the vessel from the hood.

    • Self-Validation Check: Visually confirm complete dissolution. The solution must be completely clear. If suspended particulate matter remains, do not remove the flask from the ventilated enclosure, as dried particulates pose an inhalation risk.

Protocol 2: Spill Decontamination Procedure

In the event of an accidental release, standard sweeping will exacerbate the hazard. Follow this wet-cleanup method.

  • Containment & Evacuation: Immediately isolate the area. Do not attempt to dry-sweep the powder.

  • Wetting and Absorption: Cover the spilled solid with a finely-powdered liquid-binding material (such as diatomite or universal binders) 2[2]. Dampen the absorbent with a compatible solvent like ethanol or isopropanol.

    • Causality: Wetting the powder suppresses dust generation and traps the active pharmaceutical ingredient (API) within the binder matrix.

  • Collection: Use non-sparking scoops to transfer the slurry into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Scrub the affected surface with an alcohol-soaked pad, followed by a secondary wash with soap and water.

    • Self-Validation Check: Wipe the cleaned surface with a clean, dry white filter paper. If any discoloration is observed on the paper, repeat the alcohol scrub until the paper remains pristine.

Protocol 3: Halogenated Waste Disposal

Because of the fluorine atom, this compound cannot be disposed of in standard organic waste streams.

  • Segregation: Collect all reaction mother liquors, aqueous washes, and organic solvents containing 3-Fluoro-5-hydroxypicolinaldehyde in a dedicated "Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated waste with non-halogenated waste alters the flash point and prevents proper incineration routing, potentially violating EPA/local environmental regulations.

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write: "Contains Fluorinated Pyridine Derivatives."

  • Solid Waste: Place all contaminated gloves, weigh boats, and spill absorbents into double-bagged solid hazardous waste containers.

  • Final Disposal Routing: Transfer the waste to the Environmental Health and Safety (EHS) department for high-temperature incineration.

    • Causality: The waste must be routed to specialized incinerators equipped with alkaline flue-gas scrubbers. These scrubbers are necessary to neutralize the highly corrosive hydrogen fluoride (HF) gas generated during the thermal cleavage of the C-F bonds.

References

  • ChemScene LLC. "Safety Data Sheet: 3-Fluoro-5-hydroxypicolinaldehyde (CAS 1227515-00-5)". ChemScene.
  • ChemScene LLC.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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